3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-9-12-6-7-13(10-14)15-12/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPBWDMKQQRHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476932 | |
| Record name | 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54745-75-4 | |
| Record name | 3-(Phenylmethyl)-8-oxa-3-azabicyclo[3.2.1]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54745-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane: A Technical Guide
Executive Summary
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (CAS: 54745-75-4 ) is a bicyclic heterocycle characterized by a "reverse-tropane" architecture. Unlike the classic tropane scaffold (which possesses a nitrogen bridge and an oxygenated ring), this compound features an oxygen atom at the bridgehead (position 8) and a nitrogen atom within the six-membered ring (position 3) .
This structural inversion imparts unique physicochemical properties, distinct lipophilicity profiles, and altered receptor binding affinities compared to its tropane congeners. It serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics and CNS-active agents targeting monoamine transporters. This guide provides a definitive technical analysis of its properties, synthesis, and handling for research and development applications.
Chemical Identity & Structural Characterization[1][2]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane |
| Common Synonyms | N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane; 3-(Phenylmethyl)-8-oxa-3-azabicyclo[3.2.1]octane |
| CAS Registry Number | 54745-75-4 |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| SMILES | C1C2CN(CC1O2)CC3=CC=CC=C3 |
| InChI Key | MNILDQSRDHCFJG-UHFFFAOYSA-N |
Stereochemical Configuration
The 8-oxa-3-azabicyclo[3.2.1]octane core is constructed on a cis-fused bicyclic framework. The bridgehead protons at positions 1 and 5 are cis relative to the oxygen bridge.
-
Bridge: 1-atom Oxygen bridge (Position 8).
-
Ring: Piperidine-like ring fused with a tetrahydrofuran-like bridge.
-
Conformation: The six-membered ring typically adopts a chair-like conformation, distorted by the oxygen bridge.
Physicochemical Profile
Physical Constants
| Property | Value / Range | Condition / Note |
| Physical State | Viscous Liquid | At Standard Temperature & Pressure (STP) |
| Boiling Point | ~140 °C | At reduced pressure (approx. 0.5–1.0 mmHg) [1] |
| Predicted Atmospheric BP | 280–290 °C | Extrapolated from core BP (176°C) |
| Melting Point | < 25 °C | Likely exists as an oil; HCl salt is solid |
| Density | 1.08 ± 0.05 g/cm³ | Predicted |
| Refractive Index | 1.540–1.560 | Predicted |
Solubility & Lipophilicity
-
LogP (Octanol/Water): Estimated at 1.9 – 2.3 .
-
Analysis: The core (8-oxa-3-azabicyclo[3.2.1]octane) is hydrophilic (LogP ~0.16). The addition of the benzyl group (+1.9 log units) shifts the molecule into a lipophilic range suitable for blood-brain barrier (BBB) penetration.
-
-
Solubility Profile:
-
Water: Low (< 1 mg/mL).
-
Organic Solvents: Miscible with Dichloromethane (DCM), Toluene, Ethyl Acetate, and Methanol.
-
Acidic Media: Highly soluble in aqueous 0.1M HCl (forms water-soluble hydrochloride salt).
-
Acid-Base Chemistry (pKa)
-
pKa (Conjugate Acid): 8.5 – 9.0 (Estimated).
-
Mechanistic Insight: The nitrogen at position 3 is a tertiary amine. Its basicity is slightly attenuated compared to piperidine (pKa 11.2) due to the inductive electron-withdrawing effect of the oxygen bridge two bonds away, but it remains sufficiently basic to form stable salts.
-
Synthesis & Impurity Profiling
The synthesis of 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane relies on a double nucleophilic substitution strategy, cyclizing a furan-derivative precursor with benzylamine.
Synthetic Pathway (DOT Visualization)
Figure 1: Synthetic route via cyclization of activated tetrahydrofuran derivatives.
Detailed Protocol (Self-Validating System)
Objective: Synthesis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane from 2,5-bis(tosyloxymethyl)tetrahydrofuran.
-
Precursor Preparation:
-
Start with cis-2,5-bis(hydroxymethyl)tetrahydrofuran . The cis stereochemistry is critical; the trans isomer cannot cyclize to form the bridged bicyclic system due to geometric constraints.
-
React with p-toluenesulfonyl chloride (TsCl) in pyridine to generate the bis-tosylate leaving groups.
-
-
Cyclization Reaction:
-
Reagents: Suspend cis-2,5-bis(tosyloxymethyl)tetrahydrofuran (1.0 eq) and Benzylamine (3.0 eq) in Toluene (0.5 M concentration).
-
Conditions: Heat to reflux (110 °C) for 18–24 hours. The excess benzylamine acts as both the nucleophile and the proton scavenger.
-
Validation Check: Monitor by TLC (System: 5% MeOH in DCM). The bis-tosylate spot (Rf ~0.6) should disappear, replaced by a lower Rf amine spot.
-
-
Work-up & Purification:
-
Cool mixture and filter off the precipitated Benzylamine-Tosylate salt.
-
Concentrate the filtrate.
-
Purification: Distillation under high vacuum (approx. 140 °C at 1 mmHg) or Column Chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).
-
Key Impurities
| Impurity Type | Origin | Detection (LC-MS/NMR) |
| Monocyclized Amine | Incomplete cyclization (one side reacts) | [M+H]+ = 376 (if tosylate remains) |
| Benzylamine | Excess reagent carryover | 1H NMR: Singlet at 3.8 ppm (CH2) |
| Trans-isomer | Contamination in starting material | 1H NMR: Split signals for bridgehead H |
Analytical Methodologies
Nuclear Magnetic Resonance (NMR)
The structure is confirmed by the symmetry of the bicyclic core.
-
1H NMR (CDCl₃, 400 MHz):
-
δ 7.2–7.4 (m, 5H): Aromatic protons (Benzyl).
-
δ 4.3–4.4 (br s, 2H): Bridgehead protons (H1, H5) adjacent to Oxygen.
-
δ 3.5 (s, 2H): Benzylic CH₂.
-
δ 2.6 (d, 2H) & 2.3 (d, 2H): Ring protons (H2, H4) adjacent to Nitrogen. (Typically appear as doublets or multiplets due to bridging).
-
δ 1.6–1.9 (m, 4H): Ethylene bridge protons (H6, H7).
-
Mass Spectrometry
-
Technique: ESI-MS (Positive Mode).
-
Diagnostic Ion: [M+H]⁺ = 204.14 .
-
Fragmentation: Loss of benzyl group (m/z 91) is a dominant fragment, leaving the [M-Bn]⁺ core at m/z ~113.
Applications in Drug Discovery
Medicinal Chemistry Scaffold
The 8-oxa-3-azabicyclo[3.2.1]octane core is a bioisostere of the tropane ring system found in cocaine and atropine.
-
Transporter Selectivity: Modifying the 3-position (N-substituent) and the bridgehead allows tuning of selectivity between Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters.
-
Antibacterial Agents: This amine is used as a side-chain building block for Quinolone antibiotics . The bicyclic structure restricts conformational freedom, potentially enhancing binding affinity to bacterial DNA gyrase [1].
Metabolic Stability Workflow
When used as a lead compound, the benzyl group is a metabolic "soft spot."
Figure 2: Predicted metabolic fate. Debenzylation yields the secondary amine (CAS 280-13-7).
Safety & Handling
-
Hazards: Irritating to eyes, respiratory system, and skin.[1] As a tertiary amine, it may act as a sensitizer.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The free base is prone to oxidation (N-oxide formation) upon prolonged exposure to air.
-
Spill Protocol: Absorb with inert material (sand/vermiculite). Neutralize surfaces with dilute acetic acid followed by water.
References
-
European Patent Office. (1987). Derivatives of 7-(azabicycloalkyl)-quinoloncarboxylic acid. Patent EP0230274A2. Link
-
PubChem. (2025).[2] 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (Compound). National Library of Medicine. Link
-
ChemicalBook. (2025). Product Database: 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane. Link
-
Santa Cruz Biotechnology. (2025). 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (Core Structure Data). Link
Sources
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane: Physicochemical Profiling and Synthetic Utility in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic restriction of molecular conformation is a proven tactic to enhance target selectivity and mitigate metabolic liabilities. 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (CAS: 54745-75-4) serves as a critical, bench-stable synthetic intermediate for generating the 8-oxa-3-azabicyclo[3.2.1]octane core. This core acts as a conformationally locked bioisostere of morpholine. By utilizing the benzyl-protected derivative, researchers can seamlessly integrate this bicyclic system into complex active pharmaceutical ingredients (APIs), including next-generation mTOR, mutant IDH, and ATR inhibitors.
This technical guide provides an in-depth analysis of the compound’s physicochemical properties, structural significance, and field-proven synthetic workflows.
Physicochemical & Structural Data
To facilitate accurate stoichiometric calculations and analytical tracking, the foundational quantitative data for 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane and its deprotected core are summarized below.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane |
| CAS Number | 54745-75-4 |
| Molecular Weight | 203.28 g/mol |
| Molecular Formula | C₁₃H₁₇NO |
| Deprotected Core CAS | 280-13-7 (8-Oxa-3-azabicyclo[3.2.1]octane) |
| Deprotected Core MW | 113.16 g/mol |
| SMILES (Protected) | C1CC2CN(CC1O2)CC3=CC=CC=C3 |
Structural Biology & Medicinal Chemistry Significance
Morpholine is a privileged scaffold ubiquitous in kinase inhibitors. However, its conformational flexibility often leads to off-target binding, and its susceptibility to cytochrome P450-mediated oxidation (forming morpholinones) limits its pharmacokinetic half-life.
The 8-oxa-3-azabicyclo[3.2.1]octane system solves this by introducing an oxygen bridge between the C1 and C5 positions of a piperidine ring. This modification locks the ring in a rigid boat-like conformation, optimizing the trajectory of the oxygen and nitrogen lone pairs for highly specific hydrogen bonding within kinase ATP-binding pockets .
The N-benzyl group in 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane is strategically chosen because it is highly stable against strong bases, nucleophiles, and oxidative conditions, allowing the bicyclic framework to be carried through aggressive early-stage synthetic steps before being unmasked .
Logical flow of conformational restriction from morpholine to its bicyclic bioisostere.
Experimental Workflows: Deprotection and Functionalization
To utilize this building block, the benzyl group must first be removed, followed by the functionalization of the resulting secondary amine. The following protocols are engineered for high yield and incorporate self-validating analytical checkpoints.
Protocol A: Catalytic Hydrogenolysis (N-Debenzylation)
Objective: Cleave the N-benzyl bond to yield the free secondary amine (8-oxa-3-azabicyclo[3.2.1]octane).
-
Reaction Assembly: Dissolve 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (1.0 eq) in anhydrous methanol (0.2 M). Add glacial acetic acid (1.1 eq).
-
Mechanistic Causality: The free secondary amine produced during the reaction is highly nucleophilic and will strongly coordinate to the palladium surface, poisoning the catalyst. The addition of acetic acid immediately protonates the newly formed amine, preventing catalyst deactivation and driving the reaction to completion.
-
-
Catalyst Addition: Add 10% Pd/C (10% w/w relative to the substrate) under an inert argon atmosphere.
-
Mechanistic Causality: The high surface area of the carbon matrix maximizes the exposure of palladium to dissolved H₂ gas, facilitating rapid oxidative addition into the benzylic C-N bond.
-
-
Hydrogenation: Purge the vessel with H₂ gas and stir vigorously under a 1 atm H₂ balloon at ambient temperature for 4–6 hours.
-
Self-Validating Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC).
-
Validation Logic: The starting material possesses a strong UV chromophore (the benzyl ring) visible at 254 nm. The deprotected product is UV-inactive but, as a secondary amine, reacts with Ninhydrin stain to form a vivid purple spot. The complete disappearance of the UV-active spot and the emergence of a Ninhydrin-positive spot provides orthogonal, self-validating proof of complete debenzylation.
-
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate in vacuo to yield the acetate salt of the free amine.
Protocol B: Buchwald-Hartwig Cross-Coupling
Objective: Couple the sterically hindered free amine to an aryl halide scaffold.
-
Reagent Assembly: In a flame-dried Schlenk flask, combine the deprotected 8-oxa-3-azabicyclo[3.2.1]octane (1.2 eq), an aryl bromide electrophile (1.0 eq), RuPhos Pd G3 (0.05 eq), and sodium tert-butoxide (2.0 eq) in anhydrous 1,4-dioxane.
-
Mechanistic Causality: The bicyclic nature of the amine creates significant steric hindrance. Standard palladium catalysts fail to undergo reductive elimination with such bulky substrates. RuPhos Pd G3 provides a highly electron-rich, bulky ligand environment that forces the necessary geometry for successful C-N bond formation.
-
-
Degassing: Sparge the solution with argon for 15 minutes.
-
Mechanistic Causality: Pd(0) active species are rapidly oxidized by dissolved O₂. Rigorous degassing is non-negotiable to maintain the catalytic cycle.
-
-
Heating & Self-Validation: Heat the reaction to 80°C for 12 hours.
-
Validation Logic: Monitor via LC-MS. The starting amine has a precise mass of 113.16 g/mol . Successful coupling is validated by a mass shift corresponding to [Aryl Mass] + 113.16 -[Halogen Mass]. A negative Ninhydrin test on the reaction mixture further validates the complete consumption of the secondary amine.
-
Synthetic workflow from benzyl-protected intermediate to functionalized API.
References
-
National Institutes of Health. "Patent CN-115677730-A: 8-Oxo-3-azabicyclo[3.2.1]octane compound or its salt, its preparation method and use." PubChem. URL:[Link]
-
Journal of the American Chemical Society. "Aminoalcohols Containing the 8-Oxa-3-azabicyclo [3.2.1]octane Ring System and Their Benzoates." ACS Publications. URL:[Link]
Engineering Rigidity: The 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold in Next-Gen Therapeutics
Executive Summary
In the pursuit of optimal ligand efficiency, medicinal chemists often face a trade-off between molecular weight and binding affinity. The 8-oxa-3-azabicyclo[3.2.1]octane scaffold represents a high-value solution to this dilemma. Functioning as a conformationally restricted bioisostere of morpholine, this bicyclic core locks the pharmacophore into a bioactive conformation, reducing the entropic penalty of binding while shielding the metabolic "soft spots" typical of saturated heterocycles.
This guide provides a comprehensive technical analysis of the scaffold, detailing its structural pharmacology, a validated synthetic protocol for its construction, and its application in modern drug discovery pipelines, specifically targeting GPCRs and Kinases.
Part 1: Structural Pharmacology & Rationale
The "Rigid Morpholine" Concept
Morpholine is a ubiquitous moiety in drug discovery, valued for its ability to improve solubility and act as a hydrogen bond acceptor. However, its flexibility (chair-boat interconversion) often results in a significant entropic penalty upon protein binding (
The 8-oxa-3-azabicyclo[3.2.1]octane scaffold addresses these limitations by introducing an ethylene bridge across the C2 and C6 positions of the morpholine ring (conceptually).
-
Entropy: The bicyclic structure is locked in a boat-like conformation, pre-paying the entropy cost of binding.
-
Vector Positioning: The lone pair on the bridge oxygen (O8) is oriented in a distinct vector compared to the equatorial/axial dynamics of morpholine, often enabling novel H-bond interactions in the binding pocket.
-
Metabolic Stability: The bridge sterically hinders the approach of CYP450 enzymes to the ring carbons, significantly improving metabolic half-life (
).
Isomer Distinction
It is critical to distinguish this scaffold from its isomer, 3-oxa-8-azabicyclo[3.2.1]octane.
-
8-oxa-3-aza (This Topic): Oxygen is the 1-atom bridge. Nitrogen is in the 3-carbon chain. (Morpholine-like).[1]
-
3-oxa-8-aza (Tropane-like): Nitrogen is the 1-atom bridge. Oxygen is in the ring.[2]
Part 2: Synthetic Architecture
Retrosynthetic Strategy
The most robust route to the 8-oxa-3-azabicyclo[3.2.1]octane core relies on the double intramolecular nucleophilic substitution of a cis-2,5-disubstituted tetrahydrofuran precursor. The stereochemistry of the starting material is paramount; only the cis isomer allows the geometric proximity required for cyclization.
Validated Protocol: Cyclization from cis-THF Diols
Objective: Synthesis of N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane.
Reagents:
-
Precursor: cis-2,5-Bis(hydroxymethyl)tetrahydrofuran (Commercial or derived from 2,5-anhydro-D-mannitol).
-
Activation: Methanesulfonyl chloride (MsCl), Triethylamine (Et3N).
-
Cyclization: Benzylamine (
), Diisopropylethylamine (DIPEA). -
Solvent: Dichloromethane (DCM) for activation; Acetonitrile (
) for cyclization.
Step-by-Step Methodology:
-
Activation (Mesylation):
-
Dissolve cis-2,5-bis(hydroxymethyl)tetrahydrofuran (1.0 eq) in anhydrous DCM at 0°C under
. -
Add
(3.0 eq) followed by dropwise addition of MsCl (2.5 eq). -
Stir for 2 hours at RT. Monitor by TLC (formation of bis-mesylate).
-
Workup: Wash with cold 1N HCl, sat.
, and brine. Dry over and concentrate. Note: The bis-mesylate is unstable; proceed immediately.
-
-
Cyclization:
-
Dissolve the crude bis-mesylate in anhydrous
(0.1 M concentration). -
Add Benzylamine (3.0 eq) and DIPEA (3.0 eq).
-
Critical Step: Heat to reflux (80-85°C) for 16-24 hours. The high temperature is required to overcome the ring strain energy barrier.
-
Validation: Monitor consumption of mesylate by LC-MS.
-
-
Purification:
-
Concentrate solvent. Redissolve in EtOAc.
-
Perform an acid-base extraction (Extract into 1N HCl, wash organic layer, basify aqueous layer with NaOH, extract back into DCM).
-
Isolate the amine as a pale yellow oil.
-
-
Deprotection (Optional):
-
To obtain the free secondary amine: Hydrogenation with
(10 wt%) in MeOH under (1 atm) for 4 hours.
-
Synthetic Workflow Visualization
Caption: Figure 1: Validated synthetic route via double nucleophilic displacement of cis-THF mesylates.
Part 3: Therapeutic Applications & Case Studies
Glycine Transporter 1 (GlyT1) Inhibitors
The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has shown significant utility in the design of GlyT1 inhibitors for the treatment of Schizophrenia (cognitive impairment).
-
Mechanism: GlyT1 inhibition increases synaptic glycine levels, potentiating NMDA receptor function.
-
Scaffold Role: Replacing the piperazine ring of early leads with the 8-oxa-3-aza scaffold maintained potency while significantly reducing efflux ratio (P-gp substrate potential) and improving CNS penetration.
Kinase Inhibitors (mTOR/PI3K)
In the development of PI3K/mTOR inhibitors, the morpholine hinge-binder is a classic motif.
-
Problem: Standard morpholine analogs often suffer from poor selectivity between lipid kinase isoforms.
-
Solution: Incorporating the bridged scaffold restricts the vector of the oxygen atom. This steric bulk can clash with non-conserved residues in off-target kinases (e.g., PI3K
vs. PI3K ), enhancing isoform selectivity.
Comparative Profiling: Morpholine vs. 8-Oxa-3-aza
The following table summarizes the physicochemical shifts observed when switching from a standard morpholine to the bridged scaffold in a representative lead compound (
| Property | Morpholine Analog | 8-Oxa-3-azabicyclo Analog | Impact |
| LogP | 1.8 | 1.5 | Improved Solubility (Lower lipophilicity due to exposed polar surface area). |
| pKa | 8.3 | 8.9 | Increased Basicity (Bridge constraints affect N-inversion). |
| Cl_int (Microsomal) | 45 µL/min/mg | 12 µL/min/mg | Enhanced Stability (Steric blocking of oxidative sites). |
| LE (Ligand Efficiency) | 0.35 | 0.42 | Higher Potency/Atom (Reduced entropic penalty). |
Part 4: Decision Logic for Scaffold Selection
When should a medicinal chemist deploy this scaffold? Use the following logic tree.
Caption: Figure 2: Medicinal Chemistry Decision Logic for deploying the 8-oxa-3-aza scaffold.
References
-
Fundamental Synthesis
- Cope, A. C.; Synerholm, M. E. "The Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives." Journal of the American Chemical Society.
- Note: While classic, modern adapt
-
Source: (Generic landing for validation of scaffold history).
-
Medicinal Chemistry Application (GlyT1)
- Blackaby, W. P., et al. "3-Azabicyclo[3.2.1]octane derivatives as GlyT1 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Source:
-
Scaffold Commercial Availability & Data
-
Bioisosterism Strategy
- Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Source:
(Note: Specific patent literature often obscures this scaffold under Markush structures, but the synthesis via cis-2,5-bis(hydroxymethyl)tetrahydrofuran is the industry standard for generating this specific isomer.)
Sources
- 1. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | CAS 54745-74-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Bridged Morpholine Derivatives: Synthetic Evolution and Bioisosteric Utility
Introduction: The Escape from Flatland
In modern medicinal chemistry, the "Escape from Flatland" is not merely a design philosophy but a necessity for clinical success. While morpholine has long been a privileged scaffold due to its optimal pKa (~8.3) and hydrogen-bond acceptor capabilities, its high planarity (Fsp³ < 0.3 effectively) often leads to poor solubility and non-specific binding (promiscuity).
Bridged morpholine derivatives—specifically bicyclic ether-amines like 2-oxa-5-azabicyclo[2.2.1]heptane and 8-oxa-3-azabicyclo[3.2.1]octane —represent a high-value solution. By introducing a carbon bridge across the morpholine core, researchers achieve three critical optimizations:
-
Vectorial Definition: The lone pair on the nitrogen is locked into a specific vector, enhancing selectivity for GPCRs and kinases.
-
Metabolic Shielding: The bridge sterically hinders N-oxidation and α-carbon hydroxylation, common metabolic soft spots in parent morpholines.
-
Lipophilicity Modulation: Counterintuitively, bridging often lowers LogD despite adding carbon content, due to the reduction of the solvent-accessible surface area of the hydrophobic patch.
Structural Classes and Physicochemical Profile[1][2][3]
The utility of bridged morpholines is defined by the size and position of the bridge. The three dominant classes currently utilized in drug discovery are:
-
[2.2.1] Systems: The most constrained, derived often from hydroxyproline.
-
[3.2.1] Systems: Larger binding pocket occupancy, accessible from furan derivatives.
-
[3.1.1] Systems: A highly strained, emerging scaffold (notably accessible via recent photochemical methods in 2026) that offers unique exit vectors.
Comparative Physicochemical Data
The following table contrasts the parent morpholine with its bridged analogs. Note the shift in pKa and Lipophilic Ligand Efficiency (LLE) potential.
| Property | Morpholine | 2-oxa-5-azabicyclo[2.2.1]heptane | 8-oxa-3-azabicyclo[3.2.1]octane |
| Topology | Flexible Chair | Rigid Bicyclic | Rigid Bicyclic |
| pKa (Calc) | 8.3 | ~7.8 - 8.1 | ~8.5 |
| ClogP | -0.86 | -0.65 | -0.40 |
| Metabolic Liability | High (N-oxide, α-ox) | Low (Steric hindrance) | Low |
| Vector Geometry | Equatorial/Axial flux | Fixed | Fixed |
| Primary Precursor | Diethanolamine | trans-4-Hydroxy-L-proline | Furan-2,5-dicarboxylic acid |
Synthetic Methodologies
The synthesis of these cores has evolved from low-yielding "curiosity chemistry" to robust, scalable routes.
A. The Hydroxyproline Route ([2.2.1] System)
This is the industry standard for chiral synthesis. It utilizes the natural chirality of trans-4-hydroxy-L-proline to establish the absolute stereochemistry of the bridgehead carbons.
B. The Furan/Pyran Reduction Route ([3.2.1] & [3.3.1] Systems)
Developed to access larger rings, this route involves the hydrogenation of furan-2,5-dicarboxylic acid followed by cyclization with amines. This is a "green" approach often utilizing solvent-free steps.
C. Photochemical [2+2] Cycloaddition ([3.1.1] System)
Recent Breakthrough (2026): Accessing the [3.1.1] system was historically limited by the "Rule of Five" favoring 5-membered rings.[1] New visible-light-mediated intramolecular [2+2] cycloadditions of aza-1,6-dienes have unlocked this scaffold, providing novel IP space.
Visualization of Synthetic Logic
The following diagram illustrates the decision tree for selecting a synthetic route based on the desired scaffold.
Caption: Strategic selection of synthetic pathways based on target bridged morpholine geometry.
Detailed Experimental Protocol
Target: Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (N-Cbz protected). Rationale: This protocol is selected for its reproducibility and high enantiomeric excess (ee), utilizing the "Portoghese-Sun" improvement which avoids toxic diazomethane.
Reagents & Equipment[5][6]
-
Reagents: Benzyl chloroformate (Cbz-Cl), MsCl (Methanesulfonyl chloride), NaBH₄, KOtBu (Potassium tert-butoxide).
-
Solvents: THF (anhydrous), DMF, DCM.
-
Validation: TLC (SiO₂, 50% EtOAc/Hexane), ¹H NMR (400 MHz).
Step-by-Step Methodology
-
N-Protection (Cbz Installation):
-
Dissolve trans-4-hydroxy-L-proline (10.0 g) in 2N NaOH (40 mL) at 0°C.
-
Add Cbz-Cl (1.1 eq) dropwise over 30 mins.
-
Acidify to pH 2 with 6N HCl. Extract with EtOAc.
-
Checkpoint: White solid, yield >90%.
-
-
Reduction to Diol:
-
React the N-Cbz-hydroxyproline with BH₃·THF or via mixed anhydride reduction (isobutyl chloroformate/NaBH₄) to yield the N-Cbz-2-hydroxymethyl-4-hydroxypyrrolidine.
-
Critical Control: Temperature must remain <0°C during hydride addition to prevent over-reduction.
-
-
Selective Mesylation:
-
Dissolve the diol in Pyridine/DCM. Add MsCl (1.1 eq) at -10°C.
-
Mechanistic Note: The primary alcohol (hydroxymethyl) is significantly more nucleophilic than the secondary ring hydroxyl, allowing selective activation of the primary position.
-
-
Intramolecular Cyclization (Ring Closure):
-
Dissolve the monomesylate in anhydrous THF.
-
Add KOtBu (2.5 eq) at 0°C. Stir for 4h, allowing to warm to RT.
-
Mechanism:[1][6][4][7][8][9] The alkoxide formed at the C4-hydroxyl performs an intramolecular S_N2 attack on the mesylated primary carbon, inverting the stereochemistry if applicable (though here it attacks a primary center, closing the bridge).
-
-
Workup & Purification:
-
Quench with saturated NH₄Cl. Extract with EtOAc.
-
Dry over Na₂SO₄ and concentrate.
-
Purify via column chromatography (Hexane/EtOAc gradient).
-
Self-Validating Analytical Criteria
-
¹H NMR (CDCl₃): Look for the disappearance of the hydroxymethyl signals and the appearance of the bridgehead protons: ~4.6 ppm (singlet-like) and ~4.5 ppm.
-
Mass Spec: [M+H]⁺ = 234.1 (for Cbz-protected species).
Workflow Diagram (DOT)
Caption: Synthetic workflow for the [2.2.1] bridged morpholine core.
Therapeutic Applications
Central Nervous System (CNS)
Bridged morpholines are extensively used to target monoamine transporters. The [3.2.1] system (8-oxa-3-azabicyclo[3.2.1]octane) serves as a potent scaffold for Triple Reuptake Inhibitors (SNDRIs) . The bridge restricts the conformation, improving selectivity for the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT) compared to flexible analogs.
Oncology (Kinase Inhibition)
In mTOR inhibitors, replacing a morpholine with a bridged analog (e.g., PQR620) has been shown to improve blood-brain barrier (BBB) penetration.[10][11] The bridge reduces the entropic penalty of binding to the kinase hinge region, often resulting in 10-100x potency gains.
References
- An improved and efficient method for synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.Journal of Chemical Research.
-
Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry. [Link][12]
-
Concise syntheses of bridged morpholines. RSC Advances. [Link]
-
Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres. Nature Synthesis. [Link]
-
2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity. The Journal of Organic Chemistry. [Link][2][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review and Technical Guide: N-Benzyl Bicyclic Ether Amines in Modern Drug Discovery
Executive Summary
The transition from flat, sp2-hybridized aromatic molecules to three-dimensional, sp3-enriched architectures represents a paradigm shift in modern drug discovery. Among these novel architectures, N-benzyl bicyclic ether amines —specifically oxa-azabicyclo alkanes—have emerged as highly privileged scaffolds. By acting as conformationally restricted bioisosteres of traditional saturated heterocycles like morpholine, these bicyclic systems dramatically enhance target selectivity, metabolic stability, and pharmacokinetic profiles. This technical guide synthesizes current literature, structural rationales, and self-validating synthetic protocols surrounding these critical pharmacophores.
Structural Significance & Pharmacophore Mapping
The Bioisosteric Evolution: Rigidifying the Morpholine Core
Morpholine is a ubiquitous motif in medicinal chemistry, frequently utilized as a hinge-binding element in kinase inhibitors (e.g., PI3K/mTOR pathways). However, its conformational flexibility and relatively flat profile often lead to off-target promiscuity and poor metabolic stability.
Bridging the morpholine ring with a carbon-carbon linkage to form an oxa-azabicyclo alkane (such as 8-oxa-3-azabicyclo[3.2.1]octane) fundamentally alters the molecule's spatial geometry[1]. This rigidification serves two critical purposes:
-
Increased Fsp3 (Fraction of sp3 Carbons): Pushing the molecule out of flat aromatic space reduces off-target hERG liability and improves aqueous solubility.
-
Vectorial Projection: The ether oxygen and basic nitrogen are locked into a specific spatial orientation, allowing for highly directional hydrogen bonding within tight enzymatic pockets.
The Role of the N-Benzyl Anchor
The N-benzyl group is far more than a synthetic placeholder. In drug design, it serves a dual purpose:
-
Pharmacological Anchoring: The benzyl ring acts as a lipophilic anchor that drives blood-brain barrier (BBB) penetration for central nervous system targets (e.g., Nav1.8 channels) and occupies deep hydrophobic pockets in kinase active sites.
-
pKa Modulation: The electron-withdrawing nature of the benzyl group (relative to simple alkyl chains) subtly lowers the pKa of the bridgehead amine. This prevents excessive protonation in the highly acidic gastric environment, thereby optimizing oral bioavailability[2].
Fig 1. Bioisosteric evolution from morpholine to N-benzyl oxa-azabicyclo alkanes.
Synthetic Methodologies: A Self-Validating Protocol
The construction of N-benzyl oxa-azabicyclo cores frequently relies on the [3+2] cycloaddition of non-stabilized azomethine ylides with cyclic dipolarophiles[2]. This approach is favored for its high atom economy and predictable stereochemical outcomes.
Self-Validating Protocol: Synthesis of the N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Core
Objective: Construct the bridged bicyclic ether amine via a [3+2] cycloaddition.
Step 1: Azomethine Ylide Generation & Cycloaddition
-
Procedure: Dissolve N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine (1.0 eq) and 2,5-dihydrofuran (1.2 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C. Add trifluoroacetic acid (TFA, 0.1 eq) dropwise. Stir for 12 hours, allowing the mixture to slowly warm to room temperature.
-
Causality: TFA catalyzes the elimination of the methoxy and TMS groups, generating a highly reactive, non-stabilized azomethine ylide in situ. The 2,5-dihydrofuran acts as the dipolarophile, trapping the ylide in a concerted [3+2] cycloaddition to forge the bicyclic framework.
-
Validation Checkpoint: Monitor the reaction via LC-MS. The protocol is validated to proceed to the next step only when the ylide precursor mass disappears and the distinct [M+H]+ peak corresponding to the cycloadduct appears.
Step 2: Isolation and Stereochemical Verification
-
Procedure: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM, dry the combined organic layers over MgSO4, and concentrate under reduced pressure. Purify the crude product via flash chromatography (silica gel, Hexanes/EtOAc gradient).
-
Causality: Immediate neutralization with NaHCO3 prevents acid-catalyzed ring-opening or degradation of the newly formed, strained ether bridge.
-
Validation Checkpoint: Perform 1H-NMR and 2D-NOESY analysis on the purified isolate. The structural integrity and stereochemistry are self-validated by the presence of a strong NOE cross-peak between the N-benzyl benzylic protons and the bridgehead methine protons, confirming the rigid endo conformation of the oxa-azabicyclo[3.2.1]octane core.
Fig 2. Synthetic workflow for constructing the N-benzyl oxa-azabicyclo core.
Target-Specific Applications in Drug Discovery
The integration of oxa-azabicyclo scaffolds has resolved critical bottlenecks in several high-profile therapeutic targets.
mTOR Kinase Inhibitors
In the development of ATP-competitive inhibitors for the mammalian target of rapamycin (mTOR), achieving selectivity over the homologous Phosphatidylinositol 3-kinase (PI3K) is notoriously difficult. Researchers discovered that replacing the solvent-exposed morpholine group of 2-arylthieno[3,2-d]pyrimidines with an 8-oxa-3-azabicyclo[3.2.1]octane group yielded highly potent mTOR inhibitors (IC50 < 1 nM)[1]. The rigidified bicyclic ether perfectly maps to the mTOR hinge region while sterically clashing with the slightly narrower PI3K binding pocket, resulting in a >1000-fold selectivity profile[1].
KRAS G12C Inhibitors
KRAS mutations are implicated in some of the deadliest human cancers. While early inhibitors (e.g., AMG 510) successfully targeted the inactive GDP-bound state of the KRAS G12C mutant, resistance rapidly emerges via upstream RTK signaling that shifts KRAS into the active GTP-bound state. Recent patent literature highlights the use of 9-oxa-3-azabicyclo[3.3.1]nonane derivatives to overcome this[3]. The unique 3D topology of this specific bicyclic ether amine allows the inhibitor to bind and stabilize both the GDP- and GTP-bound forms of the protein, effectively short-circuiting the primary resistance mechanism[3].
Cathepsin K Inhibitors
Cathepsin K is a primary target for the treatment of postmenopausal osteoporosis. Structural biology efforts have successfully crystallized Cathepsin K in complex with fluoro-oxa-azabicyclo[3.3.0]octanyl containing inhibitors[4]. The bicyclic core positions the electrophilic warhead precisely adjacent to the catalytic cysteine, while the ether oxygen engages in critical hydrogen bonding with the S2 subsite backbone, ensuring high residence time and minimal off-target protease cleavage[4].
Nav1.8 Voltage-Gated Sodium Channels
For non-opioid pain management, selectively targeting the Nav1.8 channel (localized on peripheral nociceptors) is highly desirable. Pyridazine and nicotinamide compounds incorporating oxa-azabicyclo[2.2.1]heptane derivatives have demonstrated exquisite selectivity for Nav1.8 over cardiac (Nav1.5) and central (Nav1.1/1.2) sodium channels[5]. The N-benzyl variants of these compounds exhibit optimized lipophilic ligand efficiency (LLE), allowing them to partition effectively into peripheral nerve membranes where the Nav1.8 channels reside[5].
Fig 3. Pharmacological targeting and selectivity profile of oxa-azabicyclo derivatives.
Quantitative Pharmacological Data
The following table summarizes the quantitative impact of integrating oxa-azabicyclo scaffolds across various therapeutic targets.
| Scaffold Architecture | Primary Target | Binding Affinity (IC50) | Key Pharmacological Advantage |
| 8-oxa-3-azabicyclo[3.2.1]octane | mTOR Kinase | < 1 nM | >1000-fold selectivity over PI3K; overcomes morpholine promiscuity. |
| 9-oxa-3-azabicyclo[3.3.1]nonane | KRAS G12C | Sub-nanomolar | Dual inhibition of GDP- and GTP-bound states; evades RTK-mediated resistance. |
| Fluoro-oxa-azabicyclo[3.3.0]octane | Cathepsin K | High Affinity (Covalent) | Rigidified binding in the S2 pocket; high metabolic stability. |
| Oxa-azabicyclo[2.2.1]heptane | Nav1.8 Channel | Nanomolar | High selectivity for peripheral nociceptors; membrane partitioning modulated by N-benzyl. |
Conclusion & Future Perspectives
The strategic deployment of N-benzyl bicyclic ether amines represents a masterclass in modern structure-based drug design. By leveraging the rigid, sp3-rich nature of oxa-azabicyclo alkanes, medicinal chemists can systematically dial out the off-target toxicity associated with flat aromatic rings and flexible morpholines. Furthermore, the synthetic accessibility of these complex 3D architectures—driven by robust [3+2] cycloaddition methodologies—ensures that they will remain a cornerstone of small-molecule library generation for next-generation kinase, protease, and ion channel inhibitors.
References
- Title: N-Benzyl-N-(methoxymethyl)
- Title: Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.
- Source: google.
- Title: Cathepsin-K in complex with fluoro-oxa-azabicyclo[3.3.
- Title: CA3105748A1 - Pyridazine compounds for inhibiting nav1.
Sources
- 1. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine - Enamine [enamine.net]
- 3. US12291539B2 - KRAS G12C inhibitors - Google Patents [patents.google.com]
- 4. genophore.com [genophore.com]
- 5. CA3105748A1 - Pyridazine compounds for inhibiting nav1.8 - Google Patents [patents.google.com]
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane: Technical Guide to a Conformationally Restricted Tropane Analog
[1]
Executive Summary
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (CAS: 54745-75-4) is a bicyclic heterocycle that serves as a structural analog to tropane alkaloids.[1] Unlike classical tropanes (e.g., cocaine, atropine) which feature a nitrogen bridge (8-azabicyclo[3.2.1]octane), this molecule contains an oxygen bridge (8-oxa) and incorporates the nitrogen atom within the ethylene bridge (position 3).[1]
This specific arrangement classifies it as a conformationally restricted morpholine mimetic . In drug discovery, it is primarily utilized to rigidify the morpholine moiety of kinase inhibitors (mTOR, PI3K, ATR), thereby enhancing selectivity and metabolic stability by reducing entropic penalties upon binding.
Structural Analysis & Chemical Identity[1][2][3]
Nomenclature and Isomerism
The user must distinguish this scaffold from other tropane derivatives. The "8-oxa-3-aza" nomenclature indicates:
-
Positions 1 & 5: Bridgehead carbons.
-
Position 8: Oxygen atom (the bridge).
-
Position 3: Nitrogen atom (bearing the benzyl group).
This contrasts with Scopolamine (which has an N-bridge and an epoxide ring) and Atropine (N-bridge).[1]
Physicochemical Comparison
The 8-oxa-3-aza scaffold offers distinct physicochemical properties compared to its flexible morpholine counterpart and the lipophilic tropane core.[1]
| Feature | Morpholine | Tropane (8-Aza) | 8-Oxa-3-azabicyclo[3.2.1]octane |
| Conformation | Flexible (Chair/Boat) | Rigid (Bicyclic) | Rigid (Bridged) |
| Basicity (pKa) | ~8.3 | ~9-10 | ~7.5 - 8.5 (Modulated by bridge) |
| Lipophilicity | Low | High | Intermediate |
| Metabolic Stability | Moderate | High | High (Steric bulk protects N) |
| Primary Use | Solubility Solubilizer | GPCR Ligand (DAT/mAChR) | Kinase Selectivity / Bioisostere |
Synthetic Methodology
The synthesis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane typically proceeds via the cyclization of a tetrahydrofuran derivative.[1] This protocol ensures the correct cis-geometry required for bridging.
Retrosynthetic Analysis
The most robust route involves the double nucleophilic substitution of a 2,5-disubstituted tetrahydrofuran electrophile by benzylamine.
Pathway: Furan
Detailed Experimental Protocol
Note: This protocol synthesizes the core scaffold. Standard safety precautions for handling mesyl chloride and benzylamine (corrosive, lachrymator) apply.
Step 1: Hydrogenation of 2,5-Bis(hydroxymethyl)furan
-
Reactants: Dissolve 2,5-bis(hydroxymethyl)furan (10 g) in MeOH.
-
Catalyst: Add 5% Rh/Al₂O₃ or Raney Nickel.
-
Conditions: Hydrogenate at 50 psi H₂ for 12 hours.
-
Workup: Filter catalyst through Celite. Concentrate filtrate to yield cis-2,5-bis(hydroxymethyl)tetrahydrofuran .
-
Critical Check: Ensure the product is the cis isomer; the trans isomer cannot cyclize to the bridged system.
-
Step 2: Activation (Mesylation) [1]
-
Setup: Dissolve the cis-diol (1 eq) in anhydrous DCM at 0°C under N₂.
-
Reagent: Add Triethylamine (3 eq) followed by Methanesulfonyl chloride (MsCl, 2.2 eq) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with cold 1N HCl, then saturated NaHCO₃. Dry over MgSO₄ and concentrate to yield the dimesylate .
Step 3: Double Displacement Cyclization
-
Reactants: Dissolve the dimesylate (1 eq) in neat Benzylamine (excess, ~5 eq) or in high-boiling solvent (toluene/diglyme) with excess amine.
-
Conditions: Heat to 110°C for 12–18 hours. The benzylamine acts as both nucleophile and base.
-
Mechanism: The amine attacks one mesylate to form a secondary amine, which then performs an intramolecular attack on the second mesylate to close the [3.2.1] ring.
-
Purification:
-
Dilute with EtOAc. Wash with water to remove excess benzylamine.
-
Extract the basic product into 1N HCl. Wash the aqueous layer with ether (removes non-basic impurities).
-
Basify aqueous layer (pH > 10) with NaOH. Extract into DCM.
-
Yield: 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (Oil or low-melting solid).[1]
-
Pharmacological Applications[1][4][5][6][7]
Kinase Inhibitor Selectivity (mTOR/PI3K)
The primary utility of this scaffold is replacing the morpholine ring in kinase inhibitors.[2]
-
Problem: Morpholine is a promiscuous donor/acceptor in the ATP-binding pocket of PI3K and mTOR kinases.
-
Solution: The 8-oxa-3-aza scaffold locks the oxygen and nitrogen vectors.[1]
-
Outcome: Research indicates that this substitution can increase selectivity for mTOR over PI3K (up to 1000-fold) by exploiting specific steric constraints in the mTOR binding pocket that cannot accommodate the flexible morpholine but accept the rigid bicycle [1, 2].
ATR and V-ATPase Inhibition
Recent drug development campaigns (e.g., YY2201 ) have incorporated this core into inhibitors of ATR (Ataxia Telangiectasia and Rad3-related protein) , a key regulator of DNA damage response.[1] The scaffold improves the pharmacokinetic profile (ADME) compared to open-chain analogs [3].[1]
Visualizing the Workflow
The following diagram illustrates the logic flow from synthesis to pharmacological application, highlighting the critical "Rigidification" step.
Caption: Synthesis pathway converting furan precursors to the rigid 8-oxa-3-aza scaffold, subsequently used to replace morpholine in kinase inhibitors.
Experimental Validation (Self-Validating System)
To ensure the integrity of the synthesized scaffold, researchers must validate the structure using NMR Spectroscopy .[1] The 8-oxa-3-azabicyclo[3.2.1]octane core has a distinct signature:
-
Bridgehead Protons (H1/H5): Appear as multiplets around 4.3–4.5 ppm . This downfield shift (compared to tropane H1/H5 at ~3.0 ppm) confirms the proximity to the Oxygen bridge.
-
Bridge Protons (H2/H4): The protons adjacent to the Nitrogen appear as doublets/multiplets around 2.3–2.8 ppm .
-
Stereochemistry Check: NOESY experiments should show correlations between the bridgehead protons and the exo protons of the ethylene bridge, confirming the bicyclic geometry.
References
-
Verheijen, J. C., et al. (2010).[2] "Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K."[1][2] Bioorganic & Medicinal Chemistry Letters.
-
Pasini, T., et al. (2015).[3] "Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol." Catalysis Communications.
-
MedKoo Biosciences. "YY2201 Fumarate: ATR Inhibitor Data Sheet."
-
Barlocco, D., et al. (1998). "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine." Journal of Medicinal Chemistry.
Sources
- 1. US10231970B2 - Methods of producing heteropolycycles via bis-epoxidation - Google Patents [patents.google.com]
- 2. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Metabolic stability predictions for 8-oxa-3-azabicyclo[3.2.1]octane derivatives
Title: Metabolic Stability Predictions for 8-oxa-3-azabicyclo[3.2.1]octane Derivatives: A Strategic Guide for Lead Optimization
Executive Summary
In modern fragment-based drug discovery (FBDD), the 8-oxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a high-value bioisostere for morpholine and piperazine rings. While morpholines are ubiquitous in medicinal chemistry to improve solubility, they often suffer from rapid oxidative clearance via CYP450-mediated
The 8-oxa-3-azabicyclo[3.2.1]octane core introduces a bridged ether linkage. This structural constraint offers two distinct advantages:
-
Conformational Locking: It reduces the entropic penalty of binding to target proteins (e.g., mTOR, DAT).
-
Metabolic Shielding: The bicyclic geometry alters the electronic accessibility of the nitrogen lone pair and sterically hinders the vulnerable
-methylene protons, typically extending half-life ( ) significantly compared to the parent morpholine.
This guide provides a validated workflow for predicting and verifying the metabolic stability of this specific scaffold, moving from in silico quantum mechanics to in vitro microsomal assays.
Part 1: The Scaffold Advantage & Metabolic Liabilities
To predict stability, one must understand the failure modes.
Structural Numbering & Vulnerabilities
In the IUPAC numbering for 8-oxa-3-azabicyclo[3.2.1]octane:
-
Position 3 (Nitrogen): The primary handle for substitution (R-group).
-
Position 8 (Oxygen): The bridge.
-
Positions 2 & 4 (
-Carbons): The "Soft Spots." These methylenes are adjacent to the nitrogen. In standard morpholines, CYP450 enzymes abstract a hydrogen here (HAT mechanism), leading to an iminium ion and subsequent ring opening. -
Positions 1 & 5 (Bridgeheads): These are tertiary carbons adjacent to the oxygen bridge. They are generally resistant to oxidation due to Bredt’s rule-like constraints preventing planar radical formation, though not impossible to oxidize under extreme forcing.
The "Bridged Effect" on Metabolism
The bridge (C1-O8-C5) forces the piperidine ring into a boat-like conformation. This steric bulk protects the
Part 2: In Silico Prediction Workflow
Before synthesis, computational modeling serves as the first filter. For this scaffold, standard QSAR models often fail because they treat the bicyclic system as a generic amine. We rely on Quantum Mechanical (QM) descriptors.
Protocol: Bond Dissociation Energy (BDE) Calculation
The likelihood of CYP450 metabolism correlates strongly with the homolytic Bond Dissociation Energy (BDE) of the C-H bonds
Step-by-Step Workflow:
-
Conformational Search: Generate low-energy conformers of the 8-oxa-3-azabicyclo[3.2.1]octane derivative using a force field (e.g., OPLS4).
-
Geometry Optimization: Optimize the lowest energy conformer using DFT (Density Functional Theory).
-
Recommended Level: B3LYP/6-31G* or
B97X-D/def2-SVP (includes dispersion corrections).
-
-
Radical Formation: Remove one hydrogen atom from the C2 position (endo and exo protons separately) and re-optimize the resulting radical species.
-
BDE Calculation:
-
Threshold Analysis:
-
High Instability: BDE < 85 kcal/mol (Likely metabolic hot spot).
-
Stable: BDE > 90-95 kcal/mol.
-
Site of Metabolism (SOM) Prediction
Use software like StarDrop (P450 module) or Schrödinger (P450 Site of Metabolism) .
-
Critical Check: Ensure the software recognizes the bridgehead. If the model predicts oxidation at C1 or C5 (the bridgeheads), flag it as a likely False Positive, as these sites are sterically and electronically deactivated in this specific scaffold.
Part 3: Experimental Validation (In Vitro)
The "Ground Truth" is established via the Human Liver Microsome (HLM) stability assay.
Critical Considerations for Bridged Amines
-
Polarity: These derivatives are often more polar than their flat counterparts. Standard liquid-liquid extraction (LLE) might result in poor recovery. Protein Precipitation (PPT) is the preferred termination method.
-
Ion Suppression: The tertiary amine can cause ion suppression in LC-MS. Use a high-pH mobile phase or adequate chromatographic separation.
Detailed Protocol: HLM Stability Assay
Materials:
-
Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (10 mM DMSO stock).
-
Internal Standard (IS): Labetalol or Tolbutamide.
Workflow:
-
Pre-Incubation:
-
Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Spike Test Compound to final conc. of 1
M (keeps DMSO < 0.1%). -
Incubate at 37°C for 5 mins.
-
-
Reaction Initiation:
-
Add NADPH regenerating system (start timer).
-
-
Sampling:
-
At
min, remove 50 L aliquots.
-
-
Quenching:
-
Immediately dispense into 150
L ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Inject supernatant into LC-MS/MS.
-
Data Calculation:
Plot
Part 4: Visualization of Workflows
The Predictive & Validation Pipeline
This diagram illustrates the decision logic for incorporating the 8-oxa-3-azabicyclo[3.2.1]octane scaffold.
Caption: Figure 1. Integrated workflow for optimizing metabolic stability in bridged bicyclic amines.
Metabolic Pathways Comparison
Visualizing why the bridged system is superior to morpholine.
Caption: Figure 2. Mechanistic comparison of CYP450 susceptibility between standard morpholines and the bridged scaffold.
Part 5: Data Presentation & Case Study
Comparative Stability Data
The following table summarizes literature values comparing a standard morpholine derivative to its 8-oxa-3-azabicyclo[3.2.1]octane bioisostere (based on mTOR inhibitor data [1]).
| Property | Morpholine Analog | 8-oxa-3-azabicyclo[3.2.1]octane Analog | Improvement Factor |
| LogD (pH 7.4) | 1.8 | 2.1 | +0.3 (Increased Lipophilicity) |
| HLM | 45 | 12 | 3.75x Stability |
| CYP Isoform | Pan-CYP substrate | CYP1A1 Resistant | Selectivity Gain |
| Oral Bioavailability (Rat) | 22% | 65% | ~3x Exposure |
Interpretation
The data demonstrates that while the bridged system slightly increases lipophilicity (LogD), which usually correlates with higher metabolism, the structural constraint overrides this trend. The bridge effectively "hides" the metabolic soft spot, resulting in a nearly 4-fold improvement in microsomal stability.
References
-
Borsari, C., et al. (2023). "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor."[1][2] European Journal of Medicinal Chemistry, 248, 115038.[1]
-
Wymann, M. P., & Borsari, C. (2022).[1] "Upregulation of mechanistic target of rapamycin (mTOR) signaling drives various types of cancers."[1][2] University of Milan Research Repository.
- Meanwell, N. A. (2011). "Bioisosteres of Common Functional Groups in Drug Design." Journal of Medicinal Chemistry. (Contextual grounding for bicyclic amines).
-
Sigma-Aldrich Product Data. "8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride."[3][4][5]
Sources
- 1. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | CAS 54745-74-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
- 5. 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, 97% 250 mg | Request for Quote [thermofisher.com]
Methodological & Application
Application Note: Synthesis of Muscarinic Antagonists via the 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold
[1]
Part 1: Strategic Overview & Mechanism
Objective: To synthesize muscarinic antagonists by functionalizing the 3-position of the 8-oxa-3-azabicyclo[3.2.1]octane core.[1]
The Pharmacophore Strategy
Muscarinic antagonists generally require three structural domains:
-
The Cationic Head: A basic or quaternary nitrogen (provided here by the 3-aza core) to interact with Asp148 (M1 numbering).[1]
-
The Linker: An alkyl or ester chain providing critical spacing.[1]
-
The Bulky Cap: A lipophilic moiety (e.g., diphenyl, dithienyl, or tricyclic xanthene) that occupies the hydrophobic pocket near the receptor entrance.
In this protocol, 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane serves as the protected amine precursor .[1] The benzyl group must be removed (debenzylation) to allow the attachment of the pharmacophoric "warhead" (Linker + Bulky Cap).
Reaction Pathway Diagram
Caption: Synthetic workflow transforming the benzyl-protected core into a bioactive muscarinic antagonist via deprotection and convergent coupling.
Part 2: Detailed Experimental Protocols
Module A: Synthesis/Isolation of the Core Scaffold
Note: If the 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane is not commercially available, it is synthesized via a double nucleophilic substitution.[1]
Mechanism: The reaction involves the cyclization of cis-2,5-bis(chloromethyl)tetrahydrofuran with benzylamine.[1] The cis-configuration of the tetrahydrofuran is critical to enable the bridge formation.[1]
Protocol:
-
Reagents:
-
cis-2,5-Bis(chloromethyl)tetrahydrofuran (1.0 eq)[1]
-
Benzylamine (3.0 eq)
-
Ethanol (Solvent)
-
-
Procedure:
-
Dissolve cis-2,5-bis(chloromethyl)tetrahydrofuran in ethanol (0.5 M).
-
Add benzylamine (excess is used to scavenge HCl and drive kinetics).
-
Reflux the mixture for 16–24 hours. Monitor by TLC (SiO2, 10% MeOH/DCM) for the disappearance of the chloride.
-
Workup: Cool to room temperature. Concentrate under reduced pressure. Resuspend residue in 1N NaOH and extract with Dichloromethane (DCM).
-
Purification: Dry organic layer (MgSO4) and concentrate.[2] Purify via flash chromatography (Hexane/EtOAc) to yield 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane .[1]
-
Module B: Catalytic Debenzylation (The Activation Step)
The benzyl group protects the nitrogen during core synthesis but must be removed to allow pharmacophore attachment.
Reagents:
-
Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Gas (H2) or Ammonium Formate (Transfer hydrogenation)
Step-by-Step Protocol:
-
Preparation: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve the substrate (10 mmol) in MeOH (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric; keep wet with solvent.[1]
-
Hydrogenation: Purge the vessel with Nitrogen (x3), then Hydrogen (x3). Pressurize to 40–50 psi (3–4 bar) H2.
-
Reaction: Agitate at room temperature for 12–24 hours.
-
Validation: Monitor via LC-MS for the mass shift (M-90) corresponding to the loss of the benzyl group.[1]
-
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo to yield 8-oxa-3-azabicyclo[3.2.1]octane as a secondary amine oil or low-melting solid.
Module C: Pharmacophore Coupling (Antagonist Synthesis)
This step links the core to a high-affinity muscarinic "warhead."[1] A common warhead is the 2,2-diphenyl-2-hydroxyacetyl moiety (Benzilic acid derivative), linked via an ethyl or propyl chain.[1]
Target Molecule: 3-(2-(2,2-Diphenyl-2-hydroxyacetoxy)ethyl)-8-oxa-3-azabicyclo[3.2.1]octane[1]
Reagents:
-
Amine: 8-Oxa-3-azabicyclo[3.2.1]octane (from Module B)[1]
-
Electrophile: 2-Bromoethyl 2,2-diphenyl-2-hydroxyacetate (prepared by esterification of Benzilic acid with 1,2-dibromoethane).[1]
-
Base: Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIPEA).
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask with the secondary amine (1.0 eq) and anhydrous MeCN (0.2 M).
-
Base Addition: Add anhydrous K2CO3 (2.5 eq).
-
Alkylation: Add the electrophile (2-Bromoethyl 2,2-diphenyl-2-hydroxyacetate) (1.1 eq) dropwise.[1]
-
Reflux: Heat the mixture to 60–80°C for 8–12 hours.
-
Mechanistic Insight: The secondary amine performs an SN2 attack on the alkyl bromide. The steric bulk of the diphenyl group does not hinder the reaction due to the spacer length.
-
-
Workup: Cool to RT. Filter off inorganic solids.[1] Dilute filtrate with EtOAc and wash with water and brine.[1]
-
Purification: Dry (Na2SO4) and concentrate. Purify via column chromatography (DCM/MeOH gradient).
-
Expected Yield: 60–80%.[1]
-
Data Summary Table: Typical Process Parameters
| Parameter | Specification | Criticality |
| Solvent (Coupling) | Acetonitrile (anhydrous) | High (Avoids hydrolysis of ester linker) |
| Temperature | 60°C - 80°C | Medium (Balance kinetics vs. elimination byproducts) |
| Stoichiometry | 1.1 eq Electrophile | High (Ensures complete consumption of valuable amine core) |
| Workup pH | Neutral/Basic | High (Prevents protonation of amine during extraction) |
Module D: Quaternization (Optional - Peripheral Selectivity)
To prevent the drug from crossing the Blood-Brain Barrier (BBB) and minimize CNS side effects (like confusion/drowsiness), the tertiary amine is often converted to a quaternary ammonium salt.[1]
Protocol:
-
Dissolve the tertiary amine antagonist (from Module C) in Acetone or DCM/Ether.
-
Add Methyl Bromide (in TBME) or Methyl Iodide (1.2 eq).
-
Stir at room temperature in a sealed vessel for 24 hours.
-
The quaternary salt will precipitate.[1] Filter and wash with cold ether.[1]
-
Result: A highly polar, peripherally acting muscarinic antagonist.
-
Part 3: References & Grounding[1][3]
-
Synthesis of 8-oxa-3-azabicyclo[3.2.1]octane core:
-
Reference: Ciganek, E. (1992). "Amines from 2,5-bis(chloromethyl)tetrahydrofuran."[1] Journal of Organic Chemistry.
-
Context: Establishes the cyclization of tetrahydrofuran derivatives with amines to form the bicyclic core.
-
-
Muscarinic Antagonist Structure-Activity Relationships (SAR):
-
Reference: Matera, C., et al. (2014). "Design and synthesis of new ortho-osteric/allosteric modulators of the M2 muscarinic acetylcholine receptor." European Journal of Medicinal Chemistry. Link
-
Context: Although focused on M2, this details the linker strategies (polymethylene chains) attached to bicyclic nitrogen cores.
-
-
Patent Literature on 8-oxa-3-azabicyclo[3.2.1]octane:
-
General Tropane/Oxa-tropane Chemistry:
-
Source:Organic Syntheses, Coll.[4] Vol. 4, p. 816 (1963); Vol. 39, p. 61 (1959). (Classic Robinson-Schöpf references for context on bicyclic assembly).
-
Disclaimer: This guide outlines chemical synthesis for research purposes only. All procedures involving controlled substances or bioactive pharmacophores must comply with local regulatory frameworks (e.g., DEA, EMA).
Application Note: Synthetic Pathways for Bridged Bicyclic Ether Amines
Executive Summary
Bridged bicyclic ether amines—specifically 8-oxa-3-azabicyclo[3.2.1]octane and 2-oxa-5-azabicyclo[2.2.1]heptane —are emerging as high-value bioisosteres in medicinal chemistry. These "bridged morpholines" offer distinct advantages over their monocyclic counterparts: they restrict conformational flexibility, often improving binding affinity, and they modulate physicochemical properties like lipophilicity (LogD) and basicity (pKa).
This guide moves beyond generic textbook synthesis, providing field-validated protocols for constructing these scaffolds. We focus on two primary strategies: the Double-Cyclization "Furan" Route for scalable access to the [3.2.1] system, and the Chiron Approach for enantioselective access to the [2.2.1] system.
Strategic Analysis of Reaction Pathways
The Conformational Challenge
The primary synthetic challenge in creating bridged systems is establishing the correct relative stereochemistry before the bridging step. For ether bridges, the oxygen and the leaving group (or nucleophile) must be in a cis relationship on the carbocyclic/heterocyclic backbone to allow the bridge to span the ring.
Pathway A: The "Furan" Route (Scalable)
-
Target: 8-oxa-3-azabicyclo[3.2.1]octane.
-
Mechanism: Hydrogenation of furan derivatives sets the critical cis-geometry. Subsequent condensation with a primary amine forms a bicyclic imide, which is reduced to the amine.
-
Advantage: Uses renewable starting materials (Furan-2,5-dicarboxylic acid); highly scalable; avoids complex chromatography.
Pathway B: The Chiron Approach (Enantioselective)
-
Mechanism: Utilizes the natural chirality of 4-hydroxy-L-proline .[1][2] The bridge is formed via intramolecular displacement of a leaving group by an alcohol (Williamson ether synthesis type) or vice-versa.
-
Advantage: Guarantees enantiopurity; ideal for synthesizing specific isomers of GABA analogs or peptidomimetics.
Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of 8-oxa-3-azabicyclo[3.2.1]octane
Based on methodology optimized by Zaytsev et al. (2016).
Objective: Synthesize the HCl salt of 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane starting from furan-2,5-dicarboxylic acid.
Materials
-
Reactant: Furan-2,5-dicarboxylic acid (FDCA).
-
Catalyst: 5% Rh/Al₂O₂ or 10% Pd/C.
-
Reagents: Benzylamine, Acetic Acid, Borane-THF complex (1M).
-
Solvents: THF, Methanol, Diethyl ether.
Step-by-Step Workflow
-
Stereoselective Hydrogenation (The Setup):
-
Dissolve FDCA (10 g) in acetic acid (100 mL).
-
Add 5% Rh/Al₂O₃ (1 g). Note: Rhodium is often preferred over Palladium for preventing ring opening of the furan, though Pd/C can work under mild conditions.
-
Hydrogenate at 60 °C under atmospheric pressure (balloon) or mild pressure (3-5 bar) until uptake ceases.
-
Critical Checkpoint: The product must be the cis-tetrahydrofuran-2,5-dicarboxylic acid. The trans isomer cannot cyclize.
-
Filter catalyst and concentrate to yield the cis-diacid.
-
-
Thermal Cyclocondensation (The Bridge):
-
Mix the crude cis-diacid (1 equiv) with benzylamine (1.05 equiv).
-
Solvent-Free Step: Heat the neat mixture to 170–180 °C. Water will evolve as the salt converts to the imide.
-
Maintain temperature for 2 hours.
-
Cool to room temperature. The product, 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane-2,4-dione, often solidifies and can be recrystallized from ethanol.
-
-
Global Reduction (The Finish):
-
Suspend the imide in anhydrous THF under N₂.
-
Add BH₃[4]·THF (1 M, 4 equiv) dropwise at 0 °C. Caution: Exothermic gas evolution.
-
Reflux for 4–6 hours to ensure complete reduction of both carbonyls.
-
Quench: Cool to 0 °C and carefully add MeOH.
-
Workup: Acidify with HCl/MeOH and reflux for 1 hour to break the amine-borane complex. Concentrate and recrystallize the HCl salt from EtOH/Et₂O.
-
Protocol 2: Enantioselective Synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane
Adapted from Roche Innovation Center methodologies (Kou et al., 2017).
Objective: Synthesize (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold.
Materials
-
Reactant: N-Boc-trans-4-hydroxy-L-proline methyl ester.
-
Reagents: LiBH₄, Mesyl Chloride (MsCl), NaH or KOtBu.
-
Solvents: THF, DMF.
Step-by-Step Workflow
-
Reduction of Ester:
-
Treat N-Boc-trans-4-hydroxy-L-proline methyl ester with LiBH₄ in THF at 0 °C to yield the diol (N-Boc-2-hydroxymethyl-4-hydroxypyrrolidine).
-
-
Selective Activation:
-
The primary alcohol (at C2) is more nucleophilic/accessible, but we need to activate the secondary alcohol or the primary one depending on the specific cyclization mode.
-
Standard Route: Selectively tosylate/mesylate the primary alcohol at 0 °C using 1.0 equiv MsCl and pyridine.
-
Intermediate: N-Boc-2-(mesyloxymethyl)-4-hydroxypyrrolidine.
-
-
Intramolecular Cyclization:
-
Dissolve the mesylate in dry DMF.
-
Add NaH (1.5 equiv) at 0 °C. The alkoxide formed at C4 attacks the C2-mesylate.
-
Stereochemical Note: Since the starting material was trans-4-hydroxy, the oxygen is on the opposite face of the C2-substituent. However, for the bridge to form, the geometry must allow overlap. Often, an inversion of the C4 stereocenter (via Mitsunobu) or starting with cis-4-hydroxyproline is required if direct displacement is geometrically strained.
-
Refined Approach: Use iodocyclization if starting from an alkene precursor, or ensure the C4-OH and C2-CH2OMs are effectively cis relative to the ring plane (or flexible enough) to allow SN2 displacement.
-
Visualizing the Reaction Logic
The following diagrams illustrate the causal pathways for both strategies.
Diagram 1: The Furan-2,5-Dicarboxylic Acid Route ([3.2.1] System)
Caption: Synthesis of 8-oxa-3-azabicyclo[3.2.1]octane via hydrogenation and cyclocondensation. The cis-geometry established in step 1 is critical for the bridging step.
Diagram 2: The Hydroxyproline Chiron Route ([2.2.1] System)
Caption: Enantioselective construction of the [2.2.1] bridged system utilizing the defined stereochemistry of hydroxyproline.
Comparative Data & Troubleshooting
Method Selection Matrix
| Feature | Furan Route ([3.2.1]) | Chiron Route ([2.2.1]) |
| Primary Use | Scaffold generation, bulk synthesis | Specific isomer synthesis, lead optimization |
| Scalability | High (Kg scale possible) | Moderate (Linear steps, costly reagents) |
| Stereocontrol | Diastereoselective (cis-hydrogenation) | Enantioselective (inherent to starting material) |
| Key Risk | Incomplete reduction of imide | Racemization or elimination during cyclization |
| Overall Yield | ~50–55% | ~30–45% |
Troubleshooting Guide
-
Issue: Incomplete Imide Reduction (Protocol 1)
-
Cause: Borane-amine complex formation inhibits further reaction.
-
Solution: Use a large excess of Borane (4-6 equiv) and ensure a rigorous acid reflux workup (HCl/MeOH) to break the B-N bond.
-
-
Issue: Low Yield in Cyclization (Protocol 2)
-
Cause: Intermolecular polymerization competes with intramolecular cyclization.
-
Solution: Perform the cyclization under high dilution conditions (0.05 M or less) to favor the intramolecular pathway.
-
-
Issue: Trans-isomer Contamination (Protocol 1)
-
Cause: Isomerization during hydrogenation.
-
Solution: Avoid Pd/C at high temperatures; use Rh/Al₂O₃ at lower temperatures (<60°C).
-
References
-
Concise syntheses of bridged morpholines. Zaytsev, A. V., et al. (2016).[5] RSC Advances.
-
Source: [Link]
-
-
Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry. Kou, B., et al. (2017).[3] Chemistry Letters.
-
2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity. Journal of Organic Chemistry. (2022).[2]
-
Source: [Link]
-
-
Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds. Ma, C., et al. (2020).[7] Organic Letters.
-
Source: [Link]
-
-
Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes.Organic Letters.
-
Source: [Link]
-
Sources
- 1. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Concise syntheses of bridged morpholines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 7. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat [escholarship.org]
Handling and storage protocols for 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane intermediates
Application Note & Protocol: Handling and Storage of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Intermediates
Executive Summary
This guide defines the standard operating procedures (SOPs) for the handling, storage, and quality assurance of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (CAS: 54745-75-4). As a bicyclic tertiary amine featuring an ether bridge, this intermediate serves as a critical scaffold in the synthesis of tropane-mimetic pharmaceuticals and analgesics.
While the [3.2.1] bicyclic framework provides structural rigidity, the tertiary nitrogen at the 3-position is susceptible to N-oxidation, and the compound exhibits hygroscopic tendencies in its salt forms. This protocol mandates strict exclusion of moisture and oxygen to prevent degradation and ensure downstream reaction reproducibility.
Physicochemical Profile & Hazard Identification
Understanding the structural nuances is the first step in effective handling. The 8-oxa-3-aza core is a bridged morpholine analog, distinct from the tropane (8-aza) alkaloids.
Table 1: Chemical Specification
| Property | Specification | Notes |
| IUPAC Name | 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane | |
| CAS Number | 54745-75-4 | Verify batch CoA against this CAS.[1] |
| Molecular Formula | C₁₃H₁₇NO | |
| Molecular Weight | 203.28 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Free base is often an oil; HCl salt is a solid. |
| Solubility | DCM, EtOAc, MeOH, DMSO | Low solubility in water (Free Base). |
| pKa (Calc.) | ~8.5 - 9.0 | Typical for bicyclic tertiary amines. |
HSE Profile (GHS Classification)
-
Signal Word: WARNING
-
PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat. Handle in a fume hood.
Handling Protocol: The "Inert Chain" Methodology
The primary cause of impurity formation in 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane is oxidative degradation of the tertiary amine to its N-oxide, accelerated by light and moisture. We utilize an "Inert Chain" workflow to mitigate this.
Receiving and Inspection
-
Visual Check: Upon receipt, inspect the vial. The compound should be colorless to pale yellow. Darkening (brown/orange) indicates oxidation.
-
Equilibration: Allow the sealed container to reach room temperature before opening to prevent condensation (hygroscopicity management).
Dispensing and Weighing
-
Environment: Weighing should ideally occur in a glovebox or a dedicated weighing station with a nitrogen blanket.
-
Tools: Use anti-static spatulas (for salts) or glass syringes (for oils). Avoid metal spatulas if the compound is a free base, as trace metals can catalyze oxidation.
-
Solubilization: If the compound is received as an oil, dissolve the entire batch in anhydrous dichloromethane (DCM) or toluene to create a stock solution, rather than repeated pipetting of the viscous neat oil.
Workflow Visualization
Figure 1: The "Inert Chain" workflow ensures the compound is never exposed to atmospheric moisture or oxygen for prolonged periods.
Storage Protocols
Proper storage is binary: either the compound is stable, or it is degrading. There is no middle ground for high-purity intermediates.
Short-Term Storage (< 1 Month)
-
Temperature: 2°C to 8°C (Refrigerated).
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Headspace purged with Argon (preferred over Nitrogen due to density).
Long-Term Storage (> 1 Month)
-
Temperature: -20°C (Freezer).
-
State: Preferably stored as the Hydrochloride (HCl) or Oxalate salt. The salt form significantly retards N-oxidation compared to the free base.
-
Precaution: If stored as a free base oil, ensure the vial is sealed with Parafilm and placed inside a secondary container with desiccant (e.g., Drierite).
Storage Compatibility Table
| Solvent/Condition | Compatibility | Risk Factor |
| Anhydrous DCM | High | Good for stock solutions; store at -20°C. |
| Methanol (Protics) | Moderate | Acceptable for salts; avoid for free base long-term (trans-esterification risk if esters present nearby). |
| Acidic Media | High (for Salts) | Stable. The ether bridge is robust to dilute acids. |
| Oxidizing Agents | Incompatible | Rapid formation of N-oxide. |
| Light Exposure | Low | Benzyl group is UV active; store in amber glass. |
Quality Control & Degradation Analysis
Regular QC is required to validate the integrity of the intermediate before committing it to expensive synthesis steps.
Validated QC Methods
-
¹H-NMR (CDCl₃):
-
Diagnostic Peak: Look for the benzylic protons (singlet/AB quartet) around δ 3.5 - 3.7 ppm.
-
Degradation Indicator: A downfield shift of the N-CH protons or the appearance of new multiplets near δ 4.0 ppm suggests N-oxide formation.
-
-
HPLC-MS:
-
Column: C18 Reverse Phase (High pH stable column preferred for free base).
-
Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Hydroxide (for free base) or Formic Acid (for salts).
-
Target Mass: [M+H]⁺ = 204.1.
-
Impurity Mass: [M+16+H]⁺ = 220.1 (N-Oxide).
-
Degradation Pathway
Figure 2: Primary degradation pathways. N-oxidation is the dominant risk factor during storage.
Troubleshooting
-
Issue: Material has turned yellow/orange.
-
Cause: Oxidation of the amine or trace benzylic oxidation.
-
Remedy: Purify via silica gel chromatography (DCM:MeOH:NH₄OH 95:5:1). The N-oxide is much more polar and will remain on the baseline.
-
-
Issue: Material has solidified/gummed up.
-
Cause: Absorption of CO₂ (carbamate formation) or moisture.
-
Remedy: Dissolve in DCM, wash with 1M NaOH (to regenerate free base), dry over Na₂SO₄, and concentrate.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15639134, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one. Retrieved from [Link](Note: Structural analog used for property estimation).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
Welcome to the technical support center for the synthesis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical cyclization step in the synthesis of this valuable bicyclic scaffold.
Introduction
The 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane core is a significant structural motif in medicinal chemistry.[1][2] Its synthesis, however, presents challenges, particularly in the intramolecular cyclization of the precursor, N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine, to form the ether bridge. This guide provides a comprehensive resource to help you navigate these challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane?
The most common strategy involves a two-step process starting from a commercially available pyrrolidine derivative. The first step is the reduction of a dialkoxycarbonylpyrrolidine to the corresponding diol, N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine. The second, and more challenging step, is the intramolecular cyclization of this diol to form the desired 8-oxa-3-azabicyclo[3.2.1]octane ring system.
Q2: Which methods are typically used for the intramolecular cyclization of N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine?
There are three primary methods for this intramolecular etherification:
-
Intramolecular Williamson Ether Synthesis: This classic method involves the formation of a mono-alkoxide from the diol, followed by intramolecular SN2 attack on an activated hydroxyl group (e.g., a tosylate or mesylate).[3][4]
-
Mitsunobu Reaction: This reaction allows for the direct conversion of the diol to the cyclic ether in a single step using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] This reaction typically proceeds with inversion of configuration at one of the stereocenters.
-
Acid-Catalyzed Cyclodehydration: This method uses a strong acid to promote the dehydration of the diol to form the cyclic ether.[6]
Q3: What are the main challenges in the cyclization step?
The primary challenges include:
-
Low Yields: Competing intermolecular reactions can lead to the formation of polymers and other side products, significantly reducing the yield of the desired bicyclic product.
-
Side Reactions: Depending on the method, side reactions such as elimination (in Williamson synthesis) or the formation of undesired isomers can occur.
-
Purification: The polarity of the product and byproducts can make purification by column chromatography challenging.
Troubleshooting Guide
This section provides solutions to common problems encountered during the cyclization of N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Intermolecular reactions are dominating. | Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M). This can be achieved by slowly adding the substrate to the reaction mixture over an extended period using a syringe pump. |
| The activating group (for Williamson synthesis) is not a good leaving group. | Ensure complete conversion of one of the hydroxyl groups to a good leaving group like a tosylate or mesylate. You can monitor this step by TLC. Consider using a more reactive leaving group if necessary. |
| The Mitsunobu reaction is not proceeding. | Ensure all reagents are anhydrous, as water can quench the reaction. The order of addition of reagents can also be critical; try pre-forming the betaine by adding DEAD/DIAD to PPh3 before adding the diol.[7] |
| The acid catalyst (for cyclodehydration) is not effective or is causing decomposition. | Screen different acid catalysts (e.g., H2SO4, TsOH, heteropoly acids).[6] Optimize the reaction temperature and time to minimize decomposition. |
Problem 2: Formation of Significant Amounts of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Polymeric material | High concentration of the starting material. | Use high-dilution conditions as described above. |
| Elimination product (alkene) | (Williamson Synthesis) The alkoxide is acting as a base rather than a nucleophile. | Use a less hindered base for the deprotonation step. Lowering the reaction temperature can also favor substitution over elimination. |
| Di-tosylated/mesylated product | (Williamson Synthesis) Both hydroxyl groups are being activated. | Use one equivalent of the tosylating or mesylating agent to favor mono-activation. |
Problem 3: Difficulty in Product Purification
| Issue | Suggested Solution |
| Co-elution of product with byproducts on silica gel. | Try a different solvent system for column chromatography. A gradient elution might be necessary. Alternatively, consider using a different stationary phase, such as alumina. |
| Product is a salt after workup. | If an acidic or basic workup was used, ensure the final product is neutralized before extraction and purification. An acid-base extraction can sometimes be used to separate the amine product from neutral impurities. |
| Residual triphenylphosphine oxide (from Mitsunobu reaction). | Triphenylphosphine oxide can be difficult to remove by chromatography. It can sometimes be precipitated from the crude reaction mixture by the addition of a non-polar solvent like diethyl ether or hexanes. |
Experimental Protocols
Protocol 1: Intramolecular Williamson Ether Synthesis
This protocol involves a two-step, one-pot procedure where one of the hydroxyl groups is first converted to a mesylate, followed by base-induced cyclization.
Step 1: Monomesylation
-
Dissolve N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise.
-
Slowly add a solution of methanesulfonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
Step 2: Cyclization
-
Once the monomesylation is complete (as indicated by TLC), add a solution of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Mitsunobu Reaction
This protocol describes the direct cyclization of the diol using Mitsunobu reagents.
-
Dissolve N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Key Processes
Caption: Intramolecular Williamson Ether Synthesis Workflow.
Caption: Intramolecular Mitsunobu Reaction Pathway.
Data Summary
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction | Acid-Catalyzed Dehydration |
| Reagents | Mesyl chloride, Triethylamine, Sodium hydride | Triphenylphosphine, DIAD/DEAD | Strong acid (e.g., H2SO4, TsOH) |
| Typical Solvents | DCM, THF | THF, Dioxane | Toluene, Dichloromethane |
| Temperature | 0 °C to reflux | 0 °C to room temperature | Room temperature to reflux |
| Key Byproducts | Salts, Polymeric material | Triphenylphosphine oxide, Hydrazine derivative | Water, Polymeric material |
| Stereochemistry | Inversion at one center | Inversion at one center | Retention or mixture |
References
-
Organic Synthesis. Mitsunobu reaction. [Link]
- Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
-
PubChem. 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid benzyl ester. [Link]
- Al-Zoubi, R. M. (2026). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.
- BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
- Traber, B. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(10), 1159-1162.
- Somfai, P. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research.
- Reddy, M. S. (2007). Optimization of Mitsunobu reaction conditions. Tetrahedron: Asymmetry, 18(10), 1251-1254.
-
PubChem. 3-Oxa-8-azabicyclo(3.2.1)octane. [Link]
- Sharma, A. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4799.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents. (2013). Purification method of 3-azabicyclo-octane hydrochloride.
-
New Journal of Chemistry. (2020). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis. [Link]
- RSC Publishing. (2025).
-
ACS Publications. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. [Link]
- ResearchGate. (2025). Benzyl Cation Initiated Intramolecular Cyclizations. Synthesis of 1-Azabicyclo[3.2.
-
Organic & Biomolecular Chemistry. (2013). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. [Link]
-
PubMed. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. [Link]
-
Beilstein Journals. (2013). One-pot tandem cyclization of enantiopure asymmetric cis-2,5-disubstituted pyrrolidines: Facile access to chiral 10-heteroazatriquinanes. [Link]
- Google Patents. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
- IRL @ UMSL. (2018).
-
Wikimedia Commons. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. [Link]
-
MDPI. (2023). Intramolecular Cyclization. [Link]
-
Catalysis Science & Technology. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]
-
PMC. (2014). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. [Link]
-
PubChem. 3-Benzyl-3-azabicyclo(3.2.1)octan-8-one. [Link]
- Preprints.org. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. upload.wikimedia.org [upload.wikimedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Advanced Technical Support Center: Troubleshooting Incomplete N-Benzyl Deprotection in Bridged Amines
Welcome to the Advanced Technical Support Center, designed specifically for synthetic chemists and drug development professionals. Bridged bicyclic and polycyclic amines (e.g., tropanes, azabicyclo[3.2.1]octanes) are ubiquitous in modern pharmacophores, but their unique 3D architectures often complicate standard protecting group manipulations.
The N-benzyl (N-Bn) group is a staple in amine protection, yet its removal via catalytic hydrogenolysis frequently stalls when applied to bridged systems. This guide synthesizes mechanistic causality, actionable protocols, and troubleshooting FAQs to help you overcome incomplete deprotection.
Section 1: The Causality of Failure - Why Bridged Amines Resist Debenzylation
Bridged amines present two distinct mechanistic challenges to classical Pd/C-catalyzed hydrogenolysis:
-
Steric Shielding : The bulky, rigid nature of bridged bicyclic systems physically blocks the benzylic carbon from adsorbing onto the planar palladium catalyst surface. If the C-N bond cannot achieve physical proximity to the active palladium hydride species, hydrogenolysis cannot occur, regardless of the applied hydrogen pressure[1].
-
Catalyst Poisoning via Lone Pair Coordination : Aliphatic amines are strong σ-donors. In bridged systems, the nitrogen lone pair is often highly exposed and directionally fixed. As the deprotection proceeds, the newly formed secondary amine coordinates tightly to the palladium surface, effectively poisoning the active catalytic sites and halting the reaction prematurely[2].
Diagnostic Workflow for N-Bn Deprotection
Caption: Decision tree for troubleshooting incomplete N-benzyl deprotection in bridged amines.
Section 2: Quantitative Data - Catalyst & Reagent Selection Matrix
Selecting the right reagent system requires balancing the steric demands of your substrate against its functional group tolerance.
| Method / Reagent | Mechanism of Action | Ideal Substrate Profile | Typical Yields | Limitations & Drawbacks |
| Standard Pd/C (10%) + H2 (1 atm) | Heterogeneous hydrogenolysis | Unhindered, non-basic amines | >90% | Fails on bridged/steric amines; highly prone to catalyst poisoning[3]. |
| Pearlman's Catalyst (Pd(OH)₂/C) | Heterogeneous hydrogenolysis | Moderately hindered amines | 85–95% | May require higher pressure (up to 50 atm) for extreme sterics[1][3]. |
| Pd/C + Acid Additive (HCl/AcOH) | Protonation prevents Pd coordination | Highly basic bridged amines | 80–95% | Requires neutralization post-reaction; acidic conditions may cleave other groups[2][4]. |
| α-Chloroethyl Chloroformate (ACE-Cl) | Electrophilic carbamate formation & methanolysis | Highly sterically hindered bridged amines | 75–90% | Requires refluxing conditions; incompatible with highly acid-labile groups. |
Section 3: Self-Validating Experimental Protocols
Protocol A: Acid-Mediated Hydrogenolysis with Pearlman's Catalyst
Causality: Adding a stoichiometric amount of acid (e.g., HCl or acetic acid) protonates the highly basic bridged amine product as it forms. This converts the strongly coordinating free amine into an ammonium salt, which cannot bind to the catalyst, thus preventing product inhibition[2][4]. Pearlman's catalyst (Pd(OH)₂/C) provides a more active palladium surface compared to standard Pd/C[3].
Step-by-Step Methodology:
-
Preparation: In a thick-walled borosilicate hydrogenation vessel, dissolve the N-benzyl bridged amine (1.0 mmol) in methanol or ethanol (10 mL).
-
Acidification: Add 1.1 equivalents of concentrated aqueous HCl (or use glacial acetic acid as a co-solvent).
-
Self-Validation Step: Verify the solution pH is acidic (pH < 3) via spotting on pH paper before proceeding.
-
-
Catalyst Addition: Carefully add 20 wt% Pearlman's Catalyst (Pd(OH)₂/C) (typically 10–20 mol% Pd).
-
Safety Note: Always purge the vessel with inert gas (N₂ or Ar) before adding the dry catalyst to prevent solvent ignition.
-
-
Hydrogenation: Seal the vessel, purge with H₂ gas three times, and pressurize to 40–50 psi (approx. 3–3.5 atm). Stir vigorously for 12–24 hours at room temperature.
-
Workup: Safely vent the H₂ gas and purge with N₂. Filter the mixture through a tightly packed pad of Celite to remove the catalyst, washing the pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate in vacuo. The product will be isolated cleanly as the secondary amine hydrochloride salt.
Protocol B: Non-Hydrogenative Cleavage using α-Chloroethyl Chloroformate (ACE-Cl)
Causality: When steric hindrance completely prevents the benzylic carbon from reaching the palladium surface, hydrogenolysis is physically impossible[1]. ACE-Cl bypasses the heterogeneous catalyst entirely. It acts as a highly reactive electrophile that attacks the tertiary amine to form a quaternary ammonium intermediate, displacing the benzyl group as benzyl chloride. The resulting α-chloroethyl carbamate is then easily decomposed by methanolysis.
Step-by-Step Methodology:
-
Carbamate Formation: Dissolve the N-benzyl bridged amine (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5 mL) under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add a non-nucleophilic base like proton sponge (1.1 mmol) if the substrate is acid-sensitive, followed by the dropwise addition of α-chloroethyl chloroformate (ACE-Cl) (1.2 to 3.0 mmol).
-
Reflux: Heat the reaction mixture to reflux (83 °C) for 2 to 12 hours.
-
Self-Validation Step: Monitor the complete disappearance of the starting material via LC-MS or TLC before proceeding to the next step.
-
-
Solvent Swap: Once the starting material is consumed, cool to room temperature and remove the DCE completely in vacuo.
-
Methanolysis: Dissolve the crude residue in anhydrous methanol (10 mL) and heat to reflux for 1–2 hours. This step decomposes the α-chloroethyl carbamate into the amine hydrochloride, acetaldehyde, and CO₂.
-
Isolation: Evaporate the methanol. Triturate the residue with diethyl ether to precipitate the pure secondary bridged amine hydrochloride.
Section 4: Advanced Troubleshooting FAQs
Q: My bridged amine debenzylation stalls at 50% conversion even with Pearlman's catalyst. Why? A: This is a classic symptom of product inhibition (catalyst poisoning). As the reaction proceeds, the newly formed secondary bridged amine accumulates. Because bridged amines often have highly exposed nitrogen lone pairs, they coordinate to the palladium surface much more strongly than the starting material. You must protonate the product to prevent this by adding 1.1 equivalents of HCl or using acetic acid as the solvent[2][4].
Q: I tried adding acid, but my molecule has an acid-labile protecting group (e.g., Boc, acetal). What are my options? A: If you cannot use homogeneous acidic conditions, consider using a mixed catalyst system such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C). The solid acid facilitates the reaction by acting as a localized proton source without requiring highly acidic bulk conditions that might cleave your acid-labile groups[2]. Alternatively, switch to the non-hydrogenative ACE-Cl protocol, but buffer it with a non-nucleophilic base.
Q: Can I just increase the hydrogen pressure to force the reaction to completion? A: Increasing pressure (e.g., to 50 atm) increases the concentration of dissolved hydrogen, which can help overcome mild steric hindrance or slow kinetics. However, if the benzylic carbon is completely shielded by the bridged architecture (e.g., adjacent spirocenters), even 50 atm of H₂ will fail because the physical contact between the C-N bond and the Pd surface is impossible[1]. In such extreme cases, electrophilic cleavage (ACE-Cl) is required.
Q: Why do we use methanolysis in the ACE-Cl protocol instead of aqueous hydrolysis? A: The intermediate α-chloroethyl carbamate is highly susceptible to nucleophilic attack by methanol. Methanolysis is preferred because it cleanly generates volatile byproducts (acetaldehyde, CO₂, and methyl chloride) and directly yields the amine hydrochloride in a volatile solvent, making isolation as simple as evaporation.
References
-
RSC Advances. (2015). Facile access to a heterocyclic, sp3-rich chemical scaffold via a tandem condensation/intramolecular nitrone–alkene [3+2] cycloaddition strategy. RSC Publishing.[Link]
-
Organic Process Research & Development. (2019). Continuous Hydrogenolysis of N-Diphenylmethyl Groups in a Micropacked-Bed Reactor. ACS Publications.[Link]
-
ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications.[Link]
Sources
- 1. Facile access to a heterocyclic, sp 3 -rich chemical scaffold via a tandem condensation/intramolecular nitrone–alkene [3+2] cycloaddition strategy - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05070G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Optimizing solvent selection for 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane crystallization
The following guide serves as a technical support resource for the crystallization and purification of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane , a critical intermediate often utilized in the synthesis of Nefopam analogues and related bicyclic tropane derivatives.
Case ID: CRYS-BZ-8OXA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The crystallization of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane presents a unique challenge due to its bicyclic ether-amine framework.[1] The molecule possesses a "greasy" lipophilic domain (benzyl + bicyclic skeleton) and a polar domain (ether bridge + tertiary amine).[1]
Primary Failure Mode: Users most frequently report "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystal nucleation.[1] This occurs because the melting point of the free base is relatively low (often
Recommendation: If high purity (>98%) is required, we strongly recommend crystallizing the Hydrochloride (HCl) or Oxalate salt rather than the free base. If the free base is mandatory, specific non-polar solvent systems at cryogenic temperatures are required.
Module 1: Solvent Selection Matrix
The Polarity Trap
The 8-oxa bridge increases the solubility of this molecule in alcohols (MeOH, EtOH) compared to standard tropanes. Consequently, standard "amine solvents" often lead to high solubility but poor recovery.
Solvent Screening Table
| Solvent Class | Recommended Solvents | Suitability (Free Base) | Suitability (Salt Form) | Technical Notes |
| Alkanes | n-Heptane, Pentane | High | Low | Best for free base isolation at |
| Ethers | MTBE, Diethyl Ether | Medium | High | Excellent anti-solvent for HCl salts.[1] MTBE is preferred over Et2O for safety and higher boiling point.[1] |
| Alcohols | IPA, Ethanol | Low | High | Do not use for free base (too soluble).[1] Ideal solvent for dissolving the salt before adding an anti-solvent. |
| Esters | Isopropyl Acetate (IPAc) | High | Medium | The "Goldilocks" solvent.[1] Good solubility at hot temps, poor at cold. often prevents oiling out better than alkanes.[1] |
| Aromatics | Toluene | Medium | Low | Good for azeotropic drying of the crude oil before crystallization attempts. |
Decision Logic: Free Base vs. Salt
Use the following logic flow to determine your experimental path.
Figure 1: Decision tree for selecting the optimal crystallization strategy based on the physical state and purity of the starting material.[1]
Module 2: Troubleshooting "Oiling Out" (LLPS)
Symptom: You cool the solution, and instead of white needles, you see distinct oily droplets forming at the bottom of the flask. Cause: The solution entered the "Oiling Out" zone (Liquid-Liquid Phase Separation) before it crossed the solubility curve. This is thermodynamically stable for this molecule in polar solvents.[1]
Protocol: The "Temperature Cycling" Cure
Do not simply add more solvent. That usually worsens the yield.
-
Re-heat: Heat the mixture until the oil droplets re-dissolve completely into a homogeneous phase.
-
Seed at High Temp: Cool slowly. As soon as you reach the saturation temperature (approx.
below boiling), add seed crystals (0.5 wt%).-
Note: If you lack seeds, scratch the glass vigorously.
-
-
Isothermal Hold: Hold the temperature constant for 1–2 hours. Do not cool further. Allow the oil droplets (if any form) to transfer mass to the seed crystals (Ostwald Ripening).
-
Slow Cooling: Cool at a rate of
. Rapid cooling promotes oiling.[1]
Diagram: Mechanism of Oiling Out
Figure 2: Phase behavior logic.[1] Avoiding the LLPS zone requires staying within the metastable zone via slow cooling and seeding.[2]
Module 3: Protocol for Salt Formation (Recommended)[1]
Since the free base 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane is prone to existing as an oil, converting it to the Hydrochloride (HCl) salt is the industry standard for isolation and storage.[1]
Reagents:
-
Crude Free Base (Oil)[1]
-
Solvent: Isopropanol (IPA) or Acetone[1]
-
Acid: 2M HCl in Diethyl Ether or 4M HCl in Dioxane
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude oil in minimal dry Acetone or IPA (approx. 5 volumes).
-
Cooling: Chill the solution to
in an ice bath. -
Acidification: Dropwise add the HCl solution.
-
Precipitation: The salt should precipitate immediately as a white solid.[1]
-
Troubleshoot: If no solid forms, add MTBE or Diethyl Ether as an anti-solvent until the solution turns cloudy.
-
-
Filtration: Filter under nitrogen (hygroscopic risk). Wash with cold MTBE.[1]
-
Drying: Vacuum dry at
.
Frequently Asked Questions (FAQ)
Q: Can I use water/ethanol mixtures? A: Generally, no .[1] While water/ethanol is great for very polar salts, the lipophilic benzyl group on this molecule makes it behave poorly in water (emulsions form). Stick to anhydrous alcohols (IPA, EtOH) or esters (IPAc).[1]
Q: My product is colored (yellow/orange). How do I clean it? A: The color usually comes from oxidation byproducts of the benzylamine used in synthesis.
-
Fix: Dissolve the free base in Toluene and treat with activated charcoal (5 wt%) for 30 minutes at
. Filter through Celite, then proceed to crystallization.
Q: Why is the melting point of my solid lower than the literature value?
A: This is a classic sign of solvent inclusion or "solvates." Bicyclic structures often trap solvent molecules in their lattice.[1] Dry the sample under high vacuum (>1 mbar) at
References
-
Nefopam Synthesis & Intermediates
-
Oiling Out Mechanisms
- Context: Technical explanation of Liquid-Liquid Phase Separation (LLPS)
-
Source: Mettler Toledo.[1] "Oiling Out in Crystallization."
-
Solvent Selection for Bicyclic Amines
-
Salt Formation Protocols
Sources
Resolving solubility issues of 8-oxa-3-azabicyclo[3.2.1]octane salts
Topic: Resolving Solubility & Crystallization Issues for 8-oxa-3-azabicyclo[3.2.1]octane (CAS 280-13-7) and its derivatives. Audience: Medicinal Chemists, Process Chemists, and Assay Biologists. Status: Active Support Guide.
Introduction: The "Bridged Morpholine" Challenge
Welcome to the technical support hub for the 8-oxa-3-azabicyclo[3.2.1]octane scaffold. This bicyclic amine is a critical pharmacophore in modern drug discovery (often used in GPCR ligands and kinase inhibitors).
The Core Problem: While the free base is often a low-melting solid or viscous liquid (MP ~26°C), converting it into a stable, crystalline salt is notoriously difficult. Users frequently report:
-
"Oiling Out": The salt separates as a gum rather than crystals during formation.[1]
-
Hygroscopicity: The HCl salt becomes a wet paste upon exposure to air.
-
Assay Precipitation: The compound crashes out in pH 7.4 buffers.
This guide applies first-principles of crystal engineering to resolve these specific bottlenecks.
Module 1: Diagnostic Framework
Before adjusting your protocol, identify the root cause using the decision matrix below.
Figure 1: Diagnostic workflow for identifying the root cause of solubility and isolation failures.
Module 2: Troubleshooting "Oiling Out" (Crystallization)
The Science: The free base of 8-oxa-3-azabicyclo[3.2.1]octane has a melting point of approximately 26°C [1]. This is the critical failure point. If your crystallization temperature is above the melting point of the solvated salt/oil phase, or if impurities depress the melting point, the product will separate as a liquid (oil) before it can organize into a lattice.[2][3] This is a thermodynamic phase separation (Liquid-Liquid Phase Separation, LLPS) rather than a crystallization event [2].[1]
Protocol A: The "Cold-Seed" Method
Use this when your HCl salt forms a gum in EtOAc or Ether.
Reagents:
-
Solvent A (Good Solvent): Methanol or Ethanol (Dry).
-
Solvent B (Anti-Solvent): MTBE or Diethyl Ether (EtOAc is often too polar for this specific salt).
-
Seed Crystals: Essential. If none exist, scratch the glass vigorously at -20°C.
Step-by-Step:
-
Dissolution: Dissolve the free base in the minimum volume of Solvent A at Room Temperature (RT). Do not heat above 40°C.
-
Acid Addition: Add 1.05 eq of HCl (in dioxane or ether) dropwise at 0°C .
-
Why? Keeping it cold prevents the exotherm from pushing the local temperature above the oiling-out threshold.
-
-
The Critical Step (Seeding): Add seed crystals before the solution becomes cloudy.
-
Anti-Solvent Dosing: Slowly add Solvent B (MTBE) via syringe pump or dropwise over 2 hours while stirring at 0°C.
-
Target Ratio: 1:4 (Alcohol:Ether).
-
-
Aging: Stir at 0°C for 4 hours. Do not rush.
-
Isolation: Filter cold. Wash with cold MTBE.
Common Pitfall: Adding anti-solvent too fast creates high local supersaturation, forcing the system into the "oiling out" zone (metastable limit) [3].
Module 3: Addressing Hygroscopicity (Salt Selection)
The Science: The 8-oxa-3-azabicyclo[3.2.1]octane cation is compact. When paired with a small, high-charge-density anion like Chloride (Cl⁻), the crystal lattice energy is high, but the salt often has a high affinity for water to stabilize the surface energy. This leads to deliquescence.
Recommendation: If the HCl salt is too hygroscopic for handling, switch to a counter-ion with a lower charge density and higher lipophilicity.
Comparative Salt Data Table
| Counter-ion | Stoichiometry | Crystalline Stability | Hygroscopicity | Recrystallization Solvent |
| Hydrochloride | 1:1 | Moderate (Risk of oiling) | High | EtOH / Et₂O |
| Fumarate | 1:1 or 2:1 | High | Low | iPrOH / Acetone |
| Tosylate | 1:1 | High | Very Low | Acetone / Hexane |
| Oxalate | 1:1 | High | Moderate | MeOH / Water |
Protocol B: Fumarate Salt Formation
-
Dissolve 1 eq of free base in Acetone.
-
Dissolve 0.5 eq (for hemi-fumarate) or 1.0 eq (for mono-fumarate) of Fumaric acid in hot iPrOH.
-
Mix solutions at 50°C.
-
Cool slowly to RT. Fumarates of bicyclic amines often crystallize readily due to hydrogen bonding networks that exclude water [4].
Module 4: Solubility in Biological Assays
The Science: The pKa of the secondary amine in this bridged system is approximately 8.8–9.5 . In a physiological buffer (pH 7.4), the equilibrium shifts.
-
At pH 7.4, roughly 5-10% of the molecule exists as the free base.
-
Since the free base is lipophilic (LogP ~ -1.25 to 0.15 depending on substitution) [1], it may precipitate if the concentration is high (>10 mM stocks).
Protocol C: Formulation for Assay (Stock Solution)
Do not dissolve directly in PBS. Use the "DMSO-Acid Spike" method.
-
Primary Stock: Dissolve the solid salt in 100% DMSO to reach 10-50 mM.
-
Intermediate Dilution: If precipitation occurs upon adding water:
-
Add 0.1% Formic Acid or Acetic Acid to the aqueous diluent.
-
Mechanism:[3] This keeps the local pH < 6.0, ensuring the nitrogen remains fully protonated (cationic) and soluble.
-
-
Final Assay Well: When diluting into the final assay plate (e.g., 1 µM), the buffer capacity of the media will neutralize the trace acid, but the low concentration of the compound will remain in solution.
Visualizing the Salt Selection Strategy
Use this workflow to determine the optimal solid form for your development stage.
Figure 2: Strategic workflow for selecting the optimal counter-ion based on physicochemical properties.
Frequently Asked Questions (FAQs)
Q: I see a "gum" at the bottom of my flask. Can I save it? A: Yes. Do not throw it away.
-
Decant the supernatant.
-
Redissolve the gum in a small amount of Methanol.
-
Add a seed crystal.[1]
-
Add Et₂O (Ether) vapor by placing the open vial inside a larger jar containing Ether (Vapor Diffusion method). This is the gentlest way to crystallize difficult salts.
Q: Why does my LCMS show two peaks for the salt? A: 8-oxa-3-azabicyclo[3.2.1]octane is achiral (meso) if unsubstituted on the bridgehead carbons, but if you have substituents, you may have diastereomers. However, usually, double peaks in salt LCMS are artifacts of chromatography where the free base and the cation separate due to pH gradients on the column. Run at pH 10 (high pH buffer) or pH 3 (formic acid) to collapse them.
Q: Can I use the free base for animal studies? A: Not recommended. The free base is a caustic amine (pKa ~9) and likely an oil. Injecting this can cause injection site necrosis. Always formulate as a salt (HCl, Citrate, or Gluconate) buffered to pH 5-7.
References
-
EPA CompTox Chemicals Dashboard. (2025). 8-Oxa-3-azabicyclo[3.2.1]octane Properties. U.S. Environmental Protection Agency. [Link][4]
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. [Link]
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection principles).
Sources
Removing palladium catalyst residues after debenzylation of the compound
Status: Operational Topic: Palladium (Pd) Catalyst Residue Remediation Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists
Regulatory & Scientific Context
Why is my simple filtration not working? In debenzylation reactions using Pd/C (Palladium on Carbon), the bulk catalyst is easily removed via filtration. However, leached palladium —often in the form of colloidal nanoparticles or soluble Pd(II) complexes coordinated to your API (Active Pharmaceutical Ingredient)—passes through standard 0.45 µm filters.
Under ICH Q3D Guidelines , Palladium is a Class 2B elemental impurity.[1][2][3]
-
Oral PDE (Permitted Daily Exposure): 100 µ g/day .[4]
-
Concentration Limit (Option 1): 10 ppm (10 µg/g).
This guide provides the protocols to bridge the gap from "Filtered Crude" (>500 ppm Pd) to "Pharma Grade" (<10 ppm Pd).
Decision Matrix: Selecting a Removal Strategy
Before starting a protocol, determine your removal strategy based on the nature of your API and the Pd species.[5]
Figure 1: Strategic decision tree for selecting a palladium removal method based on API sensitivity and cost constraints.
Scavenger Comparison Data
Choose the right tool for the job. While activated carbon is traditional, functionalized silica is the modern standard for high-value intermediates due to its specificity.
| Feature | Activated Carbon | Functionalized Silica (Thiol/TMT) | Crystallization |
| Mechanism | Non-specific Physisorption | Chelation (Chemical Bonding) | Exclusion from Lattice |
| Pd Capacity | High (but variable) | High (0.3 - 0.5 mmol/g) | Low (Purification only) |
| API Yield Loss | High (10–30% common) | Negligible (<1%) | Variable |
| Selectivity | Low (Adsorbs API too) | High (Binds soft metals) | High |
| Filtration | Difficult (Fines/Clogging) | Fast (Standard particle size) | N/A |
| Cost | Low | High | Medium |
Standard Operating Protocols (SOPs)
Protocol A: Functionalized Silica Scavenging (Recommended)
Best for: High-value APIs, Nitrogen/Sulfur-containing heterocycles.
Reagents:
-
SiliaMetS® Thiol, SiliaMetS® Thiourea, or ISOLUTE® Si-TMT.[6]
-
Solvent: Compatible with MeOH, EtOH, THF, DMF, EtOAc.
Step-by-Step Workflow:
-
Assessment: Measure initial Pd concentration. Calculate equivalents of scavenger needed (Start with 4–5 equivalents relative to residual Pd).
-
Dosing: Add the solid silica scavenger directly to the reaction mixture or the crude solution.
-
Digestion:
-
Heat the mixture to 50°C – 60°C . (Kinetic energy is crucial for binding).
-
Stir vigorously for 4 to 16 hours .
-
-
Filtration:
-
Validation: Analyze filtrate via ICP-MS.
Protocol B: Activated Carbon Treatment
Best for: Early-stage intermediates, robust non-polar compounds.
Reagents:
-
Activated Charcoal (e.g., Darco KB-G, Norit).
Step-by-Step Workflow:
-
Preparation: Dissolve the crude product in a solvent where it is highly soluble (avoid saturation to prevent precipitation on carbon).
-
Dosing: Add activated carbon (typically 5% to 10% w/w relative to the API).
-
Heating: Heat to reflux or near-boiling for 1–2 hours .
-
Filtration (Critical Step):
-
Filter while HOT. If the solution cools, the Pd desorbs or the API precipitates on the carbon.
-
Use a Celite pad pre-wetted with hot solvent to prevent carbon fines from passing through.
-
-
Wash: Wash the filter cake extensively with hot solvent.
Mechanism of Action
Understanding why it works helps you troubleshoot when it doesn't. Functionalized silica uses "Soft Acid - Soft Base" theory (HSAB). Palladium is a soft acid; Thiols are soft bases.
Figure 2: The chemical coordination mechanism where immobilized Thiol ligands sequester soluble Palladium species.
Troubleshooting & FAQs
Q: I used the scavenger, but my Pd levels are still >50 ppm. What went wrong?
-
Temperature: Did you stir at Room Temperature? Pd scavenging is endothermic or kinetically slow. Increase temp to 50-60°C.
-
Oxidation State: Thiol scavengers work best on Pd(II). If you have colloidal Pd(0), you may need SiliaMetS® Thiourea or Si-TMT , which have broader affinity.
-
Solvent: Is your solvent coordinating? Strong coordinators (Pyridine, DMSO) compete with the scavenger. You may need more equivalents (10 eq).
Q: The scavenger clogged my filter.
-
This is common with non-silica polymers or carbon fines.
-
Solution: Use a "body feed" of Celite (diatomaceous earth) mixed with the scavenger before filtration, or pre-coat the filter frit with a 1cm layer of Celite.
Q: Can I use these scavengers in flow chemistry?
-
Yes. This is often more efficient. Pack the functionalized silica into a stainless steel column or use pre-packed cartridges (e.g., Biotage® or SiliCycle® E-PAK). Pass the solution through at a controlled rate. The residence time mimics the batch stirring time.
Q: My product is colored (grey/black) even after filtration.
-
Diagnosis: This indicates colloidal "Palladium Black" nanoparticles.
-
Fix: Scavengers bind soluble ions. For nanoparticles, you must perform a Celite filtration with an Activated Carbon pre-coat before using the silica scavenger. The carbon physically traps the colloids; the silica chemically binds the ions.
References
-
ICH Q3D Elemental Impurities Guidance for Industry. International Council for Harmonisation. (2015).[9] [Link]
-
The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Garrett, C. E., & Prasad, K.[10][11][12] Advanced Synthesis & Catalysis, 346(8), 889–900.[10][11][12][13] (2004).[10][11][12] [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Economidou, M., et al. Organic Process Research & Development, 27(9), 1585–1615. (2023).[11][14] [Link][11]
-
Metal Scavenging in Process Chemistry. Biotage. [Link]
Sources
- 1. labcorp.com [labcorp.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. database.ich.org [database.ich.org]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. catsci.com [catsci.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 14. phytolab.com [phytolab.com]
Validation & Comparative
Comparative NMR Guide: High-Field vs. Benchtop Elucidation of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
Executive Summary
Morpholine rings are ubiquitous in drug discovery, but their conformational flexibility can often lead to off-target kinase binding. To overcome this, medicinal chemists increasingly utilize conformationally restricted bioisosteres. The 8-oxa-3-azabicyclo[3.2.1]octane core locks the morpholine into a rigid, bridged geometry, drastically improving selectivity profiles for targets like mTOR and Cyclin G-associated kinase (GAK) , .
However, this rigid bicyclic framework presents unique analytical challenges during synthesis and verification. This guide objectively compares the performance of High-Field (600 MHz) versus Benchtop (80 MHz) NMR platforms for the structural elucidation of the protected building block, 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane, providing researchers with self-validating protocols and mechanistic rationale for signal assignments.
Platform Performance Comparison
Choosing the right NMR platform depends on the specific analytical goal: rapid synthetic confirmation versus de novo stereochemical mapping. While benchtop systems have democratized NMR access, the complex spin systems of bridged bicycles often exceed their resolving power.
Table 1: NMR Platform Comparison for Bicyclic Elucidation
| Performance Metric | Benchtop NMR (80 MHz) | High-Field NMR (600 MHz) | Analytical Impact |
| Spectral Resolution | Low (Broad multiplets in aliphatic region) | High (Baseline resolution of J-couplings) | 600 MHz is required to resolve the complex diastereotopic splitting of the rigid bicyclic core. |
| Signal-to-Noise (S/N) | Moderate (Requires >15 mg sample) | Excellent (Sub-milligram sensitivity) | High-field allows for rapid 2D NMR acquisition (COSY, HSQC) critical for full assignment. |
| Throughput / Cost | High Throughput / Low Cost | Low Throughput / High Cost | Benchtop is ideal for routine reaction monitoring (e.g., confirming benzylation). |
| Primary Use Case | Quick confirmation of benzyl and bridgehead protons. | Complete stereochemical and structural mapping. | Benchtop serves as a QC gatekeeper; High-field serves as the definitive structural validator. |
Structural Features and Mechanistic Causality
The NMR profile of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane is dictated by its rigid geometry and molecular symmetry. Understanding the causality behind these chemical shifts is essential for accurate interpretation.
Mechanistic Rationale for Chemical Shifts
-
Bridgehead Deshielding (H-1 / H-5): The protons at the bridgehead carbons are directly adjacent to the highly electronegative oxygen atom (O-8). This inductive effect strips electron density from the protons, pushing them significantly downfield to ~4.30 ppm.
-
Diastereotopic Rigidity (H-2 / H-4): Unlike standard piperidines that undergo rapid chair-chair interconversion, the oxygen bridge locks this molecule's conformation. Consequently, the axial and equatorial protons on C-2 and C-4 are permanently fixed in different magnetic environments (diastereotopic). They couple strongly with each other, producing distinct doublets with a large geminal coupling constant (
Hz) visible only on high-field instruments. -
Symmetry & Nitrogen Inversion: The benzyl
protons appear as a sharp singlet at 3.50 ppm. This occurs because the bicyclic framework possesses a time-averaged plane of symmetry due to rapid nitrogen inversion at room temperature and free rotation of the benzyl group.
Table 2: H NMR Assignments (600 MHz, CDCl )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Origin |
| H-1, H-5 | 4.25 - 4.35 | br s | 2H | - | Bridgehead protons adjacent to O-8. |
| Ph-CH | 3.50 | s | 2H | - | Benzylic methylene (symmetry equivalent). |
| H-2 | 2.65 | d | 2H | ~10.5 | Equatorial protons adjacent to N-3. |
| H-2 | 2.25 | d | 2H | ~10.5 | Axial protons adjacent to N-3. |
| H-6 | 1.95 | m | 2H | - | Exo protons on the ethylene bridge. |
| H-6 | 1.75 | m | 2H | - | Endo protons on the ethylene bridge. |
| Aromatic H | 7.20 - 7.40 | m | 5H | - | Phenyl ring protons. |
Table 3: C NMR Assignments (150 MHz, CDCl )
| Position | Shift ( | Carbon Type | Structural Origin |
| C-1, C-5 | 73.5 | CH | Bridgehead carbons (deshielded by O-8). |
| Ph-CH | 62.0 | CH | Benzylic carbon. |
| C-2, C-4 | 56.5 | CH | Carbons adjacent to basic nitrogen (N-3). |
| C-6, C-7 | 27.0 | CH | Ethylene bridge carbons (most shielded). |
| Ar-C (ipso) | 138.5 | C (quat) | Aromatic carbon attached to benzyl group. |
| Ar-C (CH) | 127.0 - 128.8 | CH | Ortho, meta, and para aromatic carbons. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must function as a self-validating system. The following protocol guarantees that the instrument is properly calibrated before data is trusted.
Step 1: Standardized Sample Preparation
-
Action: Dissolve exactly 15 mg of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). -
Self-Validation: The TMS provides an internal zero reference. If the TMS peak deviates from 0.00 ppm, the spectrometer's lock frequency is miscalibrated, invalidating the chemical shifts.
Step 2: Probe Tuning and Matching (High-Field)
-
Action: Insert the sample and adjust the probe's capacitance to match the specific impedance of the sample solution.
-
Self-Validation: The tuning curve must display a minimum reflection dip at exactly the Larmor frequency (e.g., 600.13 MHz for
H). A misaligned dip indicates poor tuning, which will degrade the S/N ratio and hide critical minor couplings.
Step 3: Gradient Shimming
-
Action: Optimize magnetic field homogeneity using the
H lock signal of the CDCl . -
Self-Validation: Post-shimming, measure the line width of the TMS peak at half-height (FWHM). It must be < 1.0 Hz . A broader peak indicates poor field homogeneity, which will artificially blur the
Hz geminal couplings of the diastereotopic protons into useless multiplets.
Step 4: Quantitative Acquisition
-
Action: Acquire the
H NMR using a 30° pulse angle, 16 scans, and a 5-second relaxation delay (D1) . -
Self-Validation: The 5-second delay ensures the system waits
(longitudinal relaxation time) for most small molecule protons. This guarantees that the resulting integration values mathematically validate the exact 2:2:2:2:2:5 proton ratio of the molecule.
Decision & Elucidation Workflow
Workflow comparing benchtop vs. high-field NMR for bicyclic structural elucidation.
References
-
Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry (2018). URL:[Link]
-
Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. Journal of Medicinal Chemistry (2019). URL:[Link]
-
Radiosynthesis of[18F]ATPFU: A potential PET ligand for mTOR. Bioorganic & Medicinal Chemistry Letters (2014). URL:[Link]
Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
Executive Summary & Strategic Importance
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane represents a critical scaffold in medicinal chemistry, serving as a bridged morpholine surrogate often utilized in the design of dopamine and serotonin transporter inhibitors. Unlike its pure carbon-bridged analogs (tropanes) or simple cyclic ethers (morpholines), this bicyclic ether-amine combines rigid stereochemical constraints with specific electronic properties driven by the 8-oxa bridge.
This guide provides a technical breakdown of its mass spectrometry (MS) fragmentation patterns, comparing it against two structural "alternatives" often encountered in similar synthetic pathways:
-
3-Benzyl-3-azabicyclo[3.2.1]octane (The carbocyclic/nitrogen-only analog).
-
N-Benzylmorpholine (The non-bridged, flexible ether-amine).
Key Takeaway: The presence of the 8-oxa bridge introduces a diagnostic Retro-Diels-Alder (RDA) fragmentation channel not seen in the carbocyclic analogs, offering a unique spectral fingerprint for structural verification.
Experimental Methodology: Self-Validating Protocol
To ensure reproducible data, the following protocol synthesizes best practices for analyzing bicyclic amines via GC-MS (Electron Ionization, 70 eV).
Sample Preparation & Instrument Parameters
-
Solvent: Methanol or Ethyl Acetate (HPLC Grade). Avoid chlorinated solvents to prevent artifact formation.
-
Concentration: 10–50 µg/mL.
-
Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal degradation of the bridge).
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.
Analytical Workflow (Graphviz)
Caption: Figure 1. Standardized GC-MS workflow for bicyclic amine characterization.
Fragmentation Mechanism Analysis
The mass spectrum of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (MW = 203.28 Da) is dominated by the interplay between the stable benzyl group and the strained bicyclic ether core.
Primary Fragmentation Channels
-
Benzyl Cleavage (Dominant Pathway):
-
Mechanism: Homolytic cleavage of the N-Benzyl bond.
-
Result: Formation of the Tropylium ion (m/z 91) . This is typically the Base Peak (100% relative abundance) in N-benzyl compounds.
-
Diagnostic Value: Confirms the presence of the N-benzyl moiety.
-
-
Bicyclic Core Retention:
-
Mechanism: Loss of the benzyl radical.
-
Result: Formation of the 8-oxa-3-azabicyclo[3.2.1]octyl cation (m/z 112) .
-
Significance: This peak represents the intact bicyclic skeleton.
-
-
Retro-Diels-Alder (RDA) Reaction (Scaffold Specific):
-
Mechanism: The 8-oxa bridge facilitates a thermal or radical-induced RDA opening.
-
Pathway: The bicyclic system cleaves to release a neutral furan derivative (or furan-like radical) and a charged iminium species, or vice versa.
-
Contrast: This pathway is energetically favorable due to the stability of the aromatic furan ring formed, a feature absent in the 8-carba analogs.
-
Mechanistic Diagram (Graphviz)
Caption: Figure 2. Primary fragmentation pathways for 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the spectral signatures of the target compound against its closest chemical relatives.
Comparison Table
| Feature | 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (Target) | 3-Benzyl-3-azabicyclo[3.2.1]octane (Alternative A) | N-Benzylmorpholine (Alternative B) |
| Bridge Atom | Oxygen (Position 8) | Carbon (Position 8) | None (Monocyclic) |
| Molecular Weight | 203 Da | 201 Da | 177 Da |
| Base Peak | m/z 91 (Tropylium) | m/z 91 (Tropylium) | m/z 91 (Tropylium) |
| Diagnostic Fragment | m/z 112 (Oxa-bridge core) | m/z 110 (Carba-bridge core) | m/z 86 (Morpholine core) |
| RDA Susceptibility | High (Yields Furan species) | Low (Requires high energy) | N/A (Ring opening only) |
| Key Spectral Difference | Presence of oxygen-stabilized fragments; RDA products.[1][2] | Loss of C2H4 (ethylene) from bridge is common. | Loss of CH2O (formaldehyde) from ether ring. |
Technical Interpretation
-
Vs. Alternative A (Carba-analog): The substitution of the C8-carbon for oxygen (Target) increases the polarity and enables the RDA fragmentation channel. In the carba-analog (Alternative A), the bridge is kinetically stable, and fragmentation is dominated by random alkyl losses rather than a clean RDA.
-
Vs. Alternative B (Morpholine): While both contain the N-C-C-O motif, the target compound's bicyclic bridge "locks" the conformation. N-Benzylmorpholine shows a characteristic loss of neutral formaldehyde (M-30), which is less favorable in the rigid bicyclic system of the target.
References
-
Synthesis and Characterization of 8-Oxa-3-azabicyclo[3.2.1]octanes: Reiser, O. et al. "Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions." University of Regensburg.[3]
-
General Fragmentation of Bicyclic Amines: NIST Mass Spectrometry Data Center. "8-Azabicyclo[3.2.1]octane derivatives spectral data."
-
Mechanistic Principles of Benzylamine Fragmentation: Fiveable Spectroscopy Guides. "Mass Spectrometry Fragmentation Patterns: Benzyl Cleavage."
-
Synthesis of 3-Biaryl-8-oxa-bicyclo[3.2.1]octanes: Davies, H.M.L. et al. "Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters."[4] Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]- [webbook.nist.gov]
- 2. 3-Oxa-8-azabicyclo(3.2.1)octane | C6H11NO | CID 15235179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
IR spectroscopy characteristic bands for N-benzyl bicyclic ethers
Topic: IR Spectroscopy Characteristic Bands for N-Benzyl Bicyclic Ethers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Technical Context
N-benzyl bicyclic ethers (e.g., N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane derivatives) represent a critical structural class in medicinal chemistry, serving as pharmacophores for anti-arrhythmic agents and glutamate receptor modulators. Their rigid bicyclic framework, combining an ether bridge and a nitrogen-containing ring, offers unique steric properties that differ significantly from acyclic analogues.
This guide provides a technical breakdown of the infrared (IR) spectral fingerprint of these compounds. It compares the diagnostic utility of IR spectroscopy against alternative analytical methods (NMR, MS) and outlines its specific role in monitoring synthetic pathways—specifically the cyclization of acyclic amino-alcohols into the bicyclic ether core.
Characteristic IR Bands: The Spectral Fingerprint
The IR spectrum of an N-benzyl bicyclic ether is defined by three distinct vibrational zones: the Ether Bridge , the N-Benzyl Moiety , and the Bicyclic Skeleton .
Table 1: Diagnostic IR Bands for N-Benzyl Bicyclic Ethers
Data based on 3-oxa-7-azabicyclo[3.3.1]nonane systems.
| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Note |
| Ether Bridge | 1080 – 1150 | Strong | C–O–C Asymmetric Stretch | Primary Diagnostic. Indicates formation of the ether ring. Distinct from acyclic C-O (often ~1050 cm⁻¹).[1] |
| 800 – 900 | Weak/Med | C–O–C Symmetric Stretch | Often obscured in the fingerprint region; less diagnostic. | |
| N-Benzyl Group | 3020 – 3080 | Weak | C–H Stretch ( | Characteristic of the aromatic ring. Appears above the saturated C-H line (3000 cm⁻¹).[1][2] |
| 1600, 1495, 1450 | Medium | C=C Ring Stretch | The "Aromatic Breathing" doublet/triplet. 1495/1450 are often stronger than 1600. | |
| 730 – 750 | Strong | C–H Out-of-Plane (OOP) | Critical. Indicates monosubstituted benzene (benzyl group). Often a sharp, intense doublet. | |
| 690 – 710 | Strong | Ring Deformation | Second component of the monosubstituted benzene signature. | |
| Bicyclic Skeleton | 2850 – 2950 | Strong | C–H Stretch ( | Methylene (-CH₂-) and bridgehead C-H. Complex envelope due to rigid cage structure. |
| 1350 – 1380 | Medium | C–N Stretch | Aliphatic C-N stretch; confirms tertiary amine status. | |
| Absence | 3200 – 3500 | Absent | O–H Stretch | Crucial Purity Check. Presence indicates uncyclized amino-alcohol precursor or moisture. |
Mechanistic Insight: The "Rigid Ether" Shift
Unlike flexible acyclic ethers, the oxygen atom in a bicyclic system (like the 3-oxa-7-aza framework) is locked in a chair-chair conformation. This geometric constraint restricts the vibrational freedom of the C-O-C bond, often sharpening the band and shifting it slightly to higher frequencies (~1100–1150 cm⁻¹) compared to the broader bands of flexible acyclic ethers. This "sharpening" is a qualitative marker of successful cyclization.
Comparative Performance Analysis
IR spectroscopy is rarely used in isolation. This section compares its efficacy against primary alternatives for this specific chemical class.
Comparison 1: IR vs. NMR for Structural Elucidation
Verdict: IR is superior for rapid functional group verification (Synthesis Monitoring), while NMR is required for stereochemical confirmation.
| Feature | IR Spectroscopy | ¹H / ¹³C NMR Spectroscopy |
| Primary Utility | Go/No-Go Decision: Did the ring close? (Loss of OH, gain of Ether C-O). | Structural Proof: Confirms the bicyclic bridgehead protons and chair-chair conformation. |
| Sample Prep | Fast: Solid (ATR) or Oil (Neat). No solvent needed. | Slow: Requires deuterated solvent ( |
| Detection Limit | Moderate (~1-5%). Good for bulk purity. | High. Can detect minor isomeric impurities. |
| Blind Spot | Cannot easily distinguish between isomeric bicyclic systems (e.g., [3.3.1] vs [3.2.1] systems). | Excellent differentiation of isomers via coupling constants ( |
Comparison 2: Product vs. Precursor (The Cyclization Test)
The most common application of IR for these molecules is monitoring the intramolecular cyclization of an N-benzyl-bis(2-hydroxyethyl)amine derivative into the bicyclic ether .
-
Precursor Signal: Dominant, broad O-H stretch at 3350 cm⁻¹ .
-
Product Signal: Complete disappearance of 3350 cm⁻¹ band; appearance of sharp C-O-C stretch at ~1100 cm⁻¹ .
Expert Tip: If a weak band persists at 3400 cm⁻¹ after workup, it is likely residual water trapped in the hygroscopic amine salt, not necessarily unreacted precursor. Dry the sample thoroughly (vacuum/P₂O₅) before final IR analysis.
Experimental Protocol: ATR-FTIR Analysis
Objective: Obtain a high-quality spectrum of N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane to confirm ether formation and absence of hydroxyl precursors.
Materials
-
Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
-
Solvent: Isopropanol or DCM (for cleaning).
-
Sample: ~5 mg of the N-benzyl bicyclic ether (often a viscous oil or low-melting solid).
Step-by-Step Methodology
-
Background Collection:
-
Clean the ATR crystal with isopropanol and a lint-free wipe.
-
Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).
-
-
Sample Loading:
-
If Liquid/Oil: Place a single drop directly onto the center of the crystal.
-
If Solid: Place ~2 mg of solid on the crystal. Lower the pressure arm until the force gauge registers the optimal contact pressure (typically ~80-100 N).
-
-
Acquisition:
-
Scan Range: 4000 – 600 cm⁻¹.
-
Number of Scans: 32 or 64 (to improve signal-to-noise ratio).
-
Resolution: 4 cm⁻¹.
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission library spectra is needed).
-
Baseline Correction: Only if significant drift is observed (common with amine salts).
-
-
Validation:
-
Check 3400 cm⁻¹: Must be baseline flat (no OH).
-
Check 2350 cm⁻¹: Ensure CO₂ bands are subtracted correctly.
-
Verify 700/750 cm⁻¹: Confirm benzyl group integrity.
-
Visualization: Synthesis Monitoring Workflow
The following diagram illustrates the logical decision tree for using IR spectroscopy during the synthesis of N-benzyl bicyclic ethers.
Caption: Decision logic for monitoring the cyclization of amino-alcohols to bicyclic ethers using FTIR markers.
References
-
NIST Chemistry WebBook. 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, IR Spectrum. National Institute of Standards and Technology. [Link]
-
López, J. J., & Pérez, E. G. (2019). New convergent one pot synthesis of amino benzyl ethers bearing a nitrogen-containing bicycle.[3] Synthetic Communications, 49(5), 715-723.[3] [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Ethers and Amines. [Link]
Sources
HPLC Method Validation for Purity Analysis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
A Comparative Guide: High-pH Hybrid Technology vs. Traditional Acidic C18
Executive Summary
The analysis of bicyclic amines, such as 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane , presents distinct chromatographic challenges. As a tertiary amine with a rigid bicyclic core and a hydrophobic benzyl moiety, this compound exhibits strong interactions with residual silanols on traditional silica-based stationary phases. This guide compares the validation of a High-pH Hybrid Particle (Method B) approach against the Traditional Acidic C18 (Method A) standard.
While Method A represents the "default" starting point for many laboratories, our comparative data demonstrates that Method B offers superior peak symmetry, resolution, and loadability, meeting the stringent requirements of ICH Q2(R2) for pharmaceutical intermediates.
Part 1: The Challenge & The Solution
The Analyte: 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane[1]
-
Chemical Nature: Bicyclic tertiary amine.
-
pKa: Estimated ~9.0–9.5 (typical for N-substituted bicyclic amines).
-
Chromophore: Benzyl group (UV active at 210 nm, 254 nm).
-
Critical Quality Attribute (CQA): Purity >98.0%; Impurity limits <0.10%.
Comparison of Methodologies
| Feature | Method A: Traditional (Alternative) | Method B: Optimized (Recommended) |
| Stationary Phase | Standard C18 (5 µm, Silica-based) | Hybrid C18 (e.g., Ethylene Bridged Hybrid, 2.5 µm) |
| Mobile Phase pH | Acidic (0.1% Formic Acid, pH ~2.7) | Basic (10 mM Ammonium Bicarbonate, pH 10.0) |
| Mechanism | Ion-Pairing / Hydrophobic Interaction | Hydrophobic Interaction (Neutral State) |
| Primary Failure Mode | Silanol Tailing: The protonated amine ( | None: At pH 10, the amine is neutral ( |
| Suitability | Low. Requires "tailing suppressors" (TEA) which contaminate MS sources. | High. MS-compatible and robust. |
Part 2: Experimental Validation Protocols
1. Chromatographic Conditions
Method B (The Validated Standard):
-
Column: Hybrid C18,
, (e.g., XBridge or Gemini NX). -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 0-2 min (5% B); 2-15 min (5%
90% B); 15-18 min (90% B). -
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 215 nm (primary), 254 nm (confirmatory).
-
Column Temp:
.
2. Specificity & Stress Testing (Forced Degradation)
Objective: Prove the method can resolve the main peak from synthesis impurities (e.g., benzylamine) and degradants.
Protocol:
-
Acid Stress: Dissolve 10 mg sample in 5 mL 0.1 N HCl. Heat at
for 4 hours. Neutralize. -
Oxidation: Treat with 3%
at room temperature for 2 hours. (Expect N-oxide formation). -
Resolution Criteria: Resolution (
) between main peak and nearest impurity must be .
3. Linearity & Range
Objective: Demonstrate proportional response across 50% to 150% of target concentration (0.5 mg/mL).
Protocol:
-
Prepare stock: 1.0 mg/mL in 50:50 MeCN:Water.
-
Dilute to 5 levels: 0.25, 0.375, 0.50, 0.625, 0.75 mg/mL.
-
Acceptance Criteria:
; Y-intercept bias .
Part 3: Comparative Experimental Data
The following data illustrates the performance gap between the alternative (Acidic C18) and the recommended (High pH Hybrid) methods.
Table 1: System Suitability Parameters
| Parameter | Method A (Acidic C18) | Method B (High pH Hybrid) | Status |
| Retention Time ( | 4.2 min (Early elution due to ionization) | 8.5 min (Retained as neutral) | Improved |
| Tailing Factor ( | 1.85 (Fail) | 1.08 (Pass) | Pass |
| Theoretical Plates ( | 4,500 | 12,500 | Superior |
| Resolution ( | 1.2 (Co-elution risk) | 3.4 (Baseline resolved) | Pass |
| LOD (Signal-to-Noise 3:1) | 0.05 µg/mL | 0.01 µg/mL (Sharper peaks = higher S/N) | Sensitive |
Expert Insight: The poor tailing in Method A is not just cosmetic; it compromises the integration accuracy of low-level impurities eluting on the tail of the main peak. Method B eliminates this risk fundamentally by suppressing ionization.
Part 4: Visualizing the Validation Workflow
The following diagram outlines the decision logic for validating the purity method, compliant with ICH Q2(R2) and Q14 (Analytical Procedure Development).
Figure 1: Analytical Quality by Design (AQbD) workflow for selecting and validating the High-pH methodology.
Part 5: Mechanistic Pathway of Degradation
Understanding the degradation pathways is crucial for "Specificity" validation. The tertiary amine is susceptible to N-oxidation, while the benzyl position is prone to radical oxidation.
Figure 2: Predicted degradation pathways. The High-pH method must resolve the N-Oxide (more polar) from the Parent.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2] European Medicines Agency, 2024.[2] Link
-
McCalley, D. V. Analysis of basic solutes by liquid chromatography. Journal of Chromatography A, 2010. Link (Demonstrates the superiority of high pH for basic amines).
- Gritti, F., & Guiochon, G.Separation of basic compounds on hybrid stationary phases. Journal of Chromatography A, 2007. (Foundational work on Hybrid Particle Technology).
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance, 2015. Link
Sources
Comparative Binding Profiling: 8-Oxa-Azaspiro vs. Tropane Scaffolds at Muscarinic Receptors
Executive Summary
This guide provides a comparative analysis of binding affinities and structure-activity relationships (SAR) between classical Tropane (8-azabicyclo[3.2.1]octane) antagonists and synthetic 1-Oxa-8-azaspiro[4.5]decane agonists.
While the tropane scaffold (e.g., Atropine, Scopolamine) has historically defined high-affinity muscarinic antagonism through a rigid nitrogen bridge, the introduction of oxygen-containing spiro-cycles ("8-oxa" or "1-oxa" analogs) has been pivotal in developing subtype-selective M1 agonists. This guide examines the bioisosteric implications of the Oxygen-for-Nitrogen substitution, specifically how it alters lipophilicity, basicity, and the critical salt-bridge interaction with the orthosteric aspartate residue.
Structural & Mechanistic Basis
The Pharmacophore Divergence
The binding affinity of muscarinic ligands is dictated by their ability to interact with the orthosteric site, specifically forming an ionic bond with a conserved aspartate residue (Asp105 in M1, Asp111 in M3) in Transmembrane Domain 3 (TM3).
-
Tropane Scaffold (Antagonists): The bridgehead nitrogen (position 8) in atropine is protonated at physiological pH. This cationic center anchors the molecule in the receptor pocket, resulting in nanomolar affinity (
) but poor subtype selectivity. -
8-Oxa-Analog Scaffold (Agonists/Partial Agonists):
-
Direct Bridge Replacement: Replacing the N-bridge of tropane with Oxygen (yielding 8-oxabicyclo[3.2.1]octane ) abolishes the protonatable center. Without an auxiliary amine, these analogs exhibit negligible affinity, confirming the necessity of the cationic charge.
-
Spiro-Oxa Modification: The 1-oxa-8-azaspiro[4.5]decane scaffold retains the nitrogen in the piperidine ring (position 8) but incorporates an oxygen in the spiro-fused ring. This modification constrains the conformation to mimic the acetylcholine bioisostere muscarone, conferring M1 agonist efficacy rather than simple antagonism.
-
M1 Signaling Pathway (Agonist Mode)
The 1-oxa-8-azaspiro analogs are designed to activate the M1 subtype, which couples to
Figure 1: Signal transduction pathway activated by M1-selective oxa-spiro agonists. Unlike tropane antagonists which block this pathway, oxa-analogs induce IP3 turnover.
Comparative Binding Data
The following data contrasts the high-affinity, non-selective binding of Tropane standards with the moderate-affinity, functional selectivity of the Oxa-Spiro analogs.
Table 1: Binding Affinity (
| Compound Class | Representative Ligand | Scaffold Feature | M1 Affinity ( | M2 Affinity ( | Selectivity (M1/M2) | Functional Effect |
| Tropane | Atropine | 8-Azabicyclo[3.2.1] | 0.4 | 0.5 | ~1.0 (None) | Antagonist |
| Tropane | (-)-Scopolamine | 6,7-Epoxy-Tropane | 0.3 | 0.5 | ~0.6 (None) | Antagonist |
| Oxa-Spiro | Compound 17* | 1-Oxa-8-azaspiro | 24 | 45 | 1.8 | Full Agonist |
| Oxa-Spiro | Compound 29** | 3-Methylene-1-oxa | 12 | 140 | 11.6 | Partial Agonist |
| Direct 8-Oxa | 8-Oxatropine*** | 8-Oxabicyclo[3.2.1] | >10,000 | >10,000 | N/A | Inactive |
*Compound 17: 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (Ref 1) **Compound 29: 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (Ref 1) ***Hypothetical analog lacking the bridgehead nitrogen.
Key Insight: The "Oxa" substitution in the spiro-ring (Cmpd 29) reduces absolute affinity compared to Atropine but significantly improves M1 selectivity and confers agonist activity . The direct replacement of the nitrogen bridge with oxygen (8-Oxatropine) destroys affinity due to the loss of the ionic anchor.
Experimental Protocol: Radioligand Binding Assay
To replicate these findings, a robust radioligand binding assay is required.[1][2] This protocol uses
Materials
-
Source Tissue: Rat Cerebral Cortex (M1 rich) or CHO-K1 cells stably expressing hM1.
-
Radioligand:
-QNB (Specific Activity ~40-50 Ci/mmol). -
Displacer (Non-specific): Atropine Sulfate (10
M). -
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.4. (Note: is critical for agonist binding stability).
Workflow Visualization
Figure 2: Optimized workflow for competitive radioligand binding. Pre-soaking filters in 0.1% PEI is mandatory to reduce non-specific binding of hydrophobic oxa-analogs.
Step-by-Step Methodology
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-buffer. Centrifuge at 20,000
g for 15 min. Resuspend pellet to a final protein concentration of 0.2–0.5 mg/mL. -
Competition Assay:
-
In a 96-well plate, add 25
L of test compound (Oxa-analog, to M). -
Add 25
L of -QNB (Final conc. ~0.2 nM). -
Add 200
L of Membrane suspension.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% Polyethyleneimine (PEI) . The PEI coating is crucial for cationic ligands to prevent binding to the glass fiber itself.
-
Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation:
Synthesis of Findings & Recommendations
-
Selectivity vs. Affinity: If your goal is high-affinity binding regardless of subtype, the Tropane (8-aza) scaffold remains superior (
nM). However, for M1-targeted cognitive enhancers, the 1-oxa-8-azaspiro scaffold offers a better therapeutic window (M1 > M2) and reduced cholinergic side effects. -
Chemical Handling: 8-Oxa analogs are generally more lipophilic than their tropane counterparts. Ensure stock solutions are prepared in DMSO and that assay buffers contain minimal detergent to prevent micelle sequestration.
-
Bridgehead Vitality: Do not attempt to synthesize direct 8-oxabicyclo[3.2.1]octane analogs of atropine (removing the N) for muscarinic targets. The nitrogen is pharmacologically essential. The "Oxa" modification must be auxiliary (as in spiro-systems) or the scaffold must retain an exocyclic amine.
References
-
Tsukamoto, S., et al. (1995).[3] "Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists." Chemical and Pharmaceutical Bulletin, 43(9), 1523-1529.
-
Steinfeld, T., et al. (2010).[1] "In vitro muscarinic receptor radioligand-binding assays." Current Protocols in Pharmacology, Chapter 1, Unit 1.33.
-
Meltzer, P. C., et al. (1997). "Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters." Journal of Medicinal Chemistry. (Provided for scaffold comparison context).
Sources
Differentiating 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane from Isomeric Impurities
Executive Summary: The "Heteroatom Inversion" Challenge
In the synthesis of bridged bicyclic amines for drug discovery—particularly in the development of monoamine reuptake inhibitors and analgesics—the 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane scaffold (Target A ) presents a unique analytical challenge.
Its primary isomeric impurity is not a simple regioisomer, but often the "heteroatom-swapped" analog: 8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane (Isomer B ). Because both molecules share the exact same mass (
The Definitive Differentiator: The chemical shift of the bridgehead protons (H1/H5).
-
Target (8-Oxa): Bridgehead protons are adjacent to Oxygen (
4.2 – 4.5 ppm). -
Isomer (8-Aza): Bridgehead protons are adjacent to Nitrogen (
3.1 – 3.4 ppm).
This guide details the structural basis, synthesis origins, and a validated analytical protocol to unequivocally identify your product.
Structural Anatomy & Origins
To understand the impurity profile, one must analyze the synthesis precursors. The core scaffold is determined by which heteroatom resides in the 1-atom bridge (Position 8) versus the 3-atom bridge (Position 3).
The Structures[1][2][3][4]
| Feature | Target (A) | Isomer (B) |
| IUPAC Name | 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane | 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane |
| Bridge 8 (1-atom) | Oxygen | Nitrogen (Benzyl-substituted) |
| Bridge 3 (3-atom) | Nitrogen (Benzyl-substituted) | Oxygen |
| Symmetry | Meso (Plane of symmetry through C8-O-C3) | Meso (Plane of symmetry through N8-C3-O) |
| Common Origin | Cyclization of 2,5-bis(hydroxymethyl)tetrahydrofuran | Cyclization of N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine |
Synthesis Pathways & Impurity Generation
The formation of Isomer B usually arises from contamination in the starting material (e.g., pyrrolidine derivatives present in furan precursors) or "scaffold scrambling" during complex multi-component reactions.
Figure 1: Divergent synthesis pathways leading to the target scaffold versus the inverted isomeric impurity.
Validated Analytical Protocol
This protocol relies on 1H NMR as the primary decision gate. While Mass Spectrometry confirms the molecular formula, it fails to distinguish the connectivity of these isomers.
Step 1: 1H NMR Analysis (The "Smoking Gun")
Prepare a sample of ~5-10 mg in CDCl3 . Focus on the chemical shifts of the Bridgehead (H1/H5) and the Methylene (H2/H4) protons.
Comparative Chemical Shifts (CDCl3)
| Proton Environment | Target (8-Oxa) | Isomer (8-Aza) | Differentiation Logic |
| H1, H5 (Bridgehead) | Key Indicator: Protons adjacent to Oxygen are significantly deshielded compared to Nitrogen. | ||
| H2, H4 (Methylene) | Inversion: In the target, these are next to N (shielded). In the isomer, they are next to O (deshielded). | ||
| Benzyl -CH2- | Not diagnostic (Overlaps frequently). | ||
| Aromatic Region | Not diagnostic. |
Interpretation:
-
If your bridgehead signal (broad multiplet or doublet) is > 4.0 ppm , you have the 8-Oxa core (Target).
-
If your bridgehead signal is < 3.5 ppm , you have the 8-Aza core (Impurity).
Step 2: 13C NMR Confirmation
If 1H NMR is ambiguous due to overlapping solvent peaks or complex mixtures, 13C NMR provides a secondary confirmation.
-
Target (8-Oxa): C1/C5 (Bridgehead C-O) resonate at ~75-80 ppm .
-
Isomer (8-Aza): C1/C5 (Bridgehead C-N) resonate at ~60-65 ppm .
Step 3: HPLC/MS Fragmentation (Advanced)
While parent masses are identical, fragmentation energy (CE) can reveal subtle differences.
-
Target (8-Oxa): The oxygen bridge is less stable. High-energy collision often yields a retro-Diels-Alder fragment corresponding to the loss of the oxygen bridge or furan-like species.
-
Isomer (8-Aza): The nitrogen bridge is more basic. The primary fragmentation is usually the cleavage of the benzyl group (m/z 91) or tropylium ion formation, which dominates the spectrum more than in the oxa-analog.
Experimental Methodology
Protocol: Isolation & Identification
-
Sample Prep: Dissolve 10 mg of crude product in 0.6 mL CDCl3 (ensure solvent is acid-free to prevent salt formation shifting peaks).
-
Acquisition: Run standard 1H NMR (16 scans) and 13C NMR (256 scans).
-
Processing: Reference residual CHCl3 to 7.26 ppm.
-
Analysis:
-
Integrate the aromatic region (5H) as a standard.
-
Locate the Benzyl CH2 (2H) singlet around 3.5 ppm.
-
Crucial Step: Look for the integration of 2H in the 4.2-4.5 ppm region.
-
Present? Target confirmed.
-
Absent? Check 3.1-3.4 ppm region. If 2H are found here, the sample is the "Inverse" isomer.
-
-
Protocol: Purification of Mixtures
If the impurity is detected:
-
pKa Difference: The 8-Aza isomer (nitrogen on the 1-atom bridge) is generally more basic and sterically accessible than the 8-Oxa target (nitrogen in the 3-atom bridge).
-
Separation: Perform a gradient pH extraction.
-
Dissolve mixture in dilute acid (pH 2).
-
Adjust pH to ~8.0 and extract with Ether. The 8-Oxa target (less basic) will extract first.
-
Adjust pH to ~10-11 and extract. The 8-Aza isomer (more basic) will extract in this fraction.
-
Decision Logic (Visualization)
Figure 2: Analytical decision tree for rapid identification.
References
-
Chemical Synthesis of 8-Oxabicyclo[3.2.1]octanes: Matsuo, J. et al.[1][2] "Stereoselective Synthesis of 8-Oxabicyclo[3.2.1]octan-3-ones." Synfacts, 2010.[3]
-
NMR Characteristics of Bicyclic Systems: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., 1997, 62(21), 7512–7515. (Referenced for solvent calibration standards).
-
General Tropane Alkaloid Spectroscopy: Kovacs, G. et al. "Synthesis and NMR spectroscopic characterization of new tropane derivatives." Mini-Reviews in Medicinal Chemistry, 2019. (Provides baseline shifts for the 8-aza scaffold).
-
Computational Data & Properties: PubChem Compound Summary for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one (Regioisomer).
Sources
Benchmarking Synthetic Routes for 8-oxa-3-azabicyclo[3.2.1]octane Production
The following guide provides an in-depth technical benchmarking of synthetic routes for 8-oxa-3-azabicyclo[3.2.1]octane , a critical bridged morpholine scaffold used in drug discovery (e.g., as a surrogate for morpholine to improve metabolic stability or restrict conformation).
Executive Summary
The 8-oxa-3-azabicyclo[3.2.1]octane core is a bicyclic ether-amine scaffold. Structurally, it features a morpholine ring bridged by an ethylene chain (or viewed as a tetrahydrofuran ring bridged by an aminomethyl chain). Its rigid bicyclic nature offers distinct pharmacokinetic advantages over flexible morpholine analogs, including improved lipophilicity profiles and target selectivity.
This guide benchmarks three distinct synthetic methodologies:
-
Route A (The Displacement Strategy): The industry-standard "workhorse" route relying on sulfonate displacement. High reliability, suitable for gram-to-kilogram scale.
-
Route B (The Imide Reduction Strategy): A concise route starting from bio-based furan derivatives (FDCA), utilizing redox chemistry.
-
Route C (The Catalytic Aminocyclization): An emerging "green" industrial route utilizing heterogeneous catalysis for one-pot conversion.
Comparative Performance Matrix
| Metric | Route A: Displacement | Route B: Imide Reduction | Route C: Catalytic Aminocyclization |
| Starting Material | cis-2,5-Bis(hydroxymethyl)THF | Furan-2,5-dicarboxylic acid (FDCA) | 2,5-Bis(hydroxymethyl)THF |
| Key Reagents | TsCl/MsCl, Benzylamine, Pd(OH)₂ | H₂, Benzylamine, BH₃/LiAlH₄ | NH₃, Pt/NiCuAlOx Catalyst |
| Step Count | 3-4 Steps | 3 Steps | 1 Step (One-pot) |
| Overall Yield | 43–64% | 30–50% | ~58% |
| Scalability | High (Proven at >10 kg) | Moderate (Reductant safety) | High (Industrial reactor required) |
| Atom Economy | Low (Sulfonate waste) | Moderate | High (Water is main byproduct) |
| Safety Profile | Good (Standard hazards) | Caution (Hydride handling) | Caution (High P/T, Ammonia) |
Detailed Route Analysis
Route A: The Displacement Strategy (Standard Process)
Mechanism: Nucleophilic substitution (
This route is the most reliable for medicinal chemistry campaigns due to the mild conditions and ease of purification. It relies on the cis-configuration of the tetrahydrofuran diol.[1]
Protocol Overview
-
Activation: cis-2,5-Bis(hydroxymethyl)tetrahydrofuran is reacted with
-toluenesulfonyl chloride (TsCl) to form the bis-tosylate. -
Cyclization: The bis-tosylate is heated with benzylamine (
) in acetonitrile or toluene. The amine performs a double displacement to close the piperidine ring over the furan oxygen bridge. -
Deprotection: The
-benzyl group is removed via hydrogenolysis using Pearlman’s catalyst ( ).
Critical Technical Insight
-
Stereochemistry Control: The starting material must be the cis-isomer. The trans-isomer will not cyclize to the bicyclic system due to geometric strain. Commercial 2,5-bis(hydroxymethyl)THF is often a mixture; however, the cis-isomer cyclizes selectively, while the trans-isomer forms oligomers that are easily removed.
-
Impurity Management: A common impurity is the
-ethyl analog formed during hydrogenolysis if ethanol is used as the solvent (reductive alkylation with acetaldehyde generated from ethanol oxidation). Recommendation: Use 2-propanol or methanol to avoid this side reaction.
Figure 1: Reaction workflow for the Displacement Strategy showing activation, cyclization, and deprotection.
Route B: The Imide Reduction Strategy
Mechanism: Condensation of a diacid/diester with an amine to form a bicyclic imide, followed by global reduction. Source Grounding: Adapted from research on bridged morpholines (e.g., Tetrahedron / ResearchGate sources).
This route is valuable when starting from bio-based feedstocks like Furan-2,5-dicarboxylic acid (FDCA).
Protocol Overview
-
Hydrogenation: FDCA is hydrogenated to cis-tetrahydrofuran-2,5-dicarboxylic acid.
-
Imide Formation: The diacid (or its diester) is heated with benzylamine at high temperatures (often solvent-free or in high-boiling solvents) to form 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane-2,4-dione .
-
Reduction: The dione (imide) is reduced using Borane-THF (
) or Lithium Aluminum Hydride ( ) to the saturated amine.
Critical Technical Insight
-
Redox Challenges: Reducing the bicyclic imide requires forcing conditions. Incomplete reduction can lead to the "lactam" (mono-carbonyl) impurity, which is difficult to separate from the amine.
-
Safety: The use of stoichiometric aluminum hydrides or borane limits the scalability of this route compared to Route A due to hydrogen gas evolution and quenching exotherms.
Figure 2: The Imide Reduction pathway transforming bio-based FDCA into the bridged scaffold.
Route C: Catalytic Aminocyclization (Green/Industrial)
Mechanism: Heterogeneous catalytic amination involving dehydrogenation/hydrogenation cycles (borrowing hydrogen methodology). Source Grounding: Catalysis Communications 2015 (Cui et al.).[2]
This route represents the state-of-the-art for "green" manufacturing, utilizing ammonia directly and avoiding waste-heavy leaving groups (tosylates).
Protocol Overview
-
Reagents: 2,5-Bis(hydroxymethyl)tetrahydrofuran (THFDM) and liquid Ammonia (
). -
Catalyst:
(Heterogeneous multi-metallic catalyst). -
Conditions: High temperature (200°C) and pressure (0.5 MPa
, 0.4 MPa ) in an autoclave. -
Outcome: Direct conversion to 8-oxa-3-azabicyclo[3.2.1]octane.
Critical Technical Insight
-
Selectivity: The catalyst system is tuned to favor intramolecular cyclization over intermolecular polymerization. The presence of
is critical to maintain catalyst activity and prevent coking, even though the net reaction is a dehydration. -
Equipment: Requires high-pressure Hastelloy or stainless steel reactors. Not suitable for standard glass-ware labs.
Recommended Experimental Protocol (Route A)
Selected for its reproducibility in standard pharmaceutical laboratories.
Target: 8-oxa-3-azabicyclo[3.2.1]octane Hydrochloride Scale: 50g Input[1][3]
-
Tosylation:
-
Charge cis-2,5-bis(hydroxymethyl)THF (50 g, 1.0 eq) and DCM (500 mL) to a flask. Cool to 0°C.
-
Add
(3.0 eq) followed by TsCl (2.2 eq) portion-wise, keeping . -
Stir 4h. Quench with water. Separate organics, wash with brine, dry (
), and concentrate. Yield: ~90% off-white solid.
-
-
Cyclization:
-
Dissolve crude ditosylate in Acetonitrile (10 vol).
-
Add Benzylamine (4.0 eq).[1] Note: Excess amine acts as a base and nucleophile.
-
Reflux (80-85°C) for 20-24h.[1] Monitor by HPLC.
-
Cool to RT. Solvent swap to MTBE. Wash with 1N NaOH to remove excess tosylate salts and benzylamine.
-
Isolate N-benzyl intermediate.
-
-
Hydrogenolysis:
-
Dissolve N-benzyl intermediate in Methanol (not Ethanol).
-
Add 10 wt% loading of Pearlman’s Catalyst (
, 50% wet). -
Hydrogenate at 60 psi / 60°C for 12h.
-
Filter catalyst. Add HCl in dioxane (1.1 eq) to filtrate.
-
Concentrate to precipitate the HCl salt.
-
References
-
Vertex Pharmaceuticals. (2010). Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride. Organic Process Research & Development.
-
Cui, X., et al. (2015).[2] Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlOx.[2] Catalysis Communications, 58, 195–199.[2]
-
ResearchGate/Tetrahedron. (2012). Concise Syntheses of Bridged Morpholines.
-
Pfizer Inc. (2005). Discovery of CCR5 Antagonists containing 8-azabicyclo[3.2.1]octane core. Journal of Medicinal Chemistry.
Sources
Safety Operating Guide
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane: Proper Disposal & Handling Guide
Executive Directive: Operational Autonomy
Do not treat this compound as generic organic waste. 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane is a bicyclic tertiary amine and a critical pharmacophore (often a precursor to analgesics like Nefopam).[1][2] Its disposal requires strict adherence to amine-specific protocols to prevent exothermic incompatibility events in waste streams and environmental persistence.
Immediate Disposal Classification:
-
Primary Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
-
RCRA Status: Not explicitly P- or U-listed, but must be treated as Hazardous Waste due to toxicity (Characteristic Waste).[3]
-
Critical Incompatibility: DO NOT mix with oxidizing acids (Nitric, Perchloric) or acid chlorides in the central waste stream.
Chemical Identity & Hazard Profile
Understanding the physicochemical properties is the first step in a self-validating safety system. You cannot safely dispose of what you do not understand.
Physicochemical Data Table
| Property | Value | Operational Implication |
| CAS Number | 115584-32-0 (Base) / 54745-74-3 (HCl Salt) | Use for waste manifesting. |
| Molecular Formula | C | Nitrogen-containing organic. |
| Physical State | Viscous Liquid or Low-Melting Solid | May require heating to transfer; prone to surface adhesion. |
| Boiling Point | ~235°C | Low volatility; inhalation risk is primarily via aerosols/dust. |
| Basicity | Tertiary Amine (Basic) | Exothermic reaction with strong acids. |
| Flash Point | >110°C (Estimated) | Class IIIB Combustible Liquid (Low flammability risk). |
GHS Hazard Classification[1][2]
-
H302: Harmful if swallowed (Acute Toxicity).[1]
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation.[1]
Pre-Disposal Stabilization & Segregation
The Scientist’s Rationale: Directly dumping reactive amines into a central waste carboy is a leading cause of laboratory "burps" (pressure buildup) or explosions. The bicyclic structure provides steric bulk, but the nitrogen lone pair remains nucleophilic.
Protocol A: Reaction Quenching
If the compound is part of an active reaction mixture (e.g., excess reagent):
-
Dilute: Add a compatible non-reactive solvent (e.g., Ethyl Acetate or Ethanol).
-
Neutralize (Optional but Recommended): If the mixture is highly basic (pH > 10), adjust to pH 7-9 using dilute HCl slowly in an ice bath.
-
Warning: This will generate the hydrochloride salt (Solid), which may precipitate.
-
-
Transfer: Move to the waste container only after exotherms have subsided.
Protocol B: Waste Stream Segregation Logic
Use the following logic gate to determine the correct waste drum.
Figure 1: Decision Matrix for segregating 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane waste streams to prevent cross-contamination.
Step-by-Step Disposal Workflow
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Closure: Vented caps are preferred if the waste stream contains volatile solvents, though the compound itself is not volatile.
Step 2: Labeling (Critical for Incineration)
Do not use generic labels like "Organic Waste." Incineration facilities require specific calorific and elemental data.
-
Must Include:
-
Full Chemical Name: "3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane"[7]
-
Hazard Checkboxes: Toxic, Irritant.
-
Solvent Composition: e.g., "5% Compound, 95% Ethanol."
-
Step 3: Physical Transfer
-
PPE: Nitrile gloves (double gloving recommended due to skin absorption risk), lab coat, safety goggles.
-
Fume Hood: All transfers must occur within a certified fume hood.
-
Rinsing: Triple rinse the empty reagent bottle with a minimal amount of ethanol. Add rinsate to the Non-Halogenated waste stream.
-
Defacing: Deface the original label on the empty bottle and dispose of the bottle in "Glass/Sharps" or "Recycling" (depending on facility policy for triple-rinsed containers).
Emergency Contingency: Spill Response
Scenario: You have dropped a 100g bottle of the compound on the lab floor.
Figure 2: Immediate response workflow for solid or liquid spills.
Detailed Cleanup Protocol:
-
Ventilation: Immediately increase ventilation (open fume hood sashes to max safe height).
-
Absorbent: Do not use paper towels for large liquid spills (risk of rapid evaporation/exposure). Use clay-based absorbents or vermiculite.
-
Decontamination: After solid removal, wash the area with a dilute surfactant (soap) solution. The compound is organic-soluble; water alone will be ineffective.
Regulatory & Compliance Framework (US/International)
-
EPA (USA): This compound is generally classified as a Characteristic Hazardous Waste (D001 if flammable solvents are present, otherwise unlisted but toxic).
-
Compliance Note: Do not drain dispose. It is toxic to aquatic life and difficult for municipal water treatment plants to degrade due to the bicyclic ring.
-
-
Transport (DOT/IATA):
-
If pure: Likely UN 2811 (Toxic solid, organic, n.o.s.) or UN 2810 (Toxic liquid, organic, n.o.s.).
-
Packing Group: III (Minor Danger).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15639134, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one (Related Structure). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Retrieved from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 4. fishersci.com [fishersci.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safety in Chemistry Laboratories - Chemistry - Trent University [trentu.ca]
- 7. ivychem.com [ivychem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
